Triricinolein
Description
Significance of Triricinolein (B104778) in Contemporary Lipid Research
The significance of this compound in modern lipid research is multifaceted. Its unique structure, characterized by the hydroxyl groups on its fatty acid chains, imparts a higher viscosity and polarity compared to other triglycerides. This makes it a valuable subject for studies in lipidomics, where the focus is on the comprehensive analysis of lipids and their roles in biological systems.
Contemporary research is actively exploring the potential of this compound and its derivatives in various applications. Its inherent lubricity and biodegradability make it a promising candidate for the development of environmentally friendly lubricants. edinburghuniversitypress.com Furthermore, its biocompatibility is being leveraged in the pharmaceutical field for the creation of novel drug delivery systems, such as nanoparticles and organogels for transdermal drug delivery.
Historical Trajectories and Milestones in this compound Studies
The study of this compound is intrinsically linked to the long history of castor oil utilization. While castor oil has been used for various purposes for millennia, the scientific investigation into its chemical constituents began in the 19th century. A pivotal moment in the historical trajectory of this compound research was the discovery of its primary fatty acid component, ricinoleic acid, in 1848. thegoodscentscompany.com Later, in 1888, Friedrich Krafft made the first attempts to prepare ricinoleic acid in a more purified form. thegoodscentscompany.com
The early 20th century saw continued research into the chemical nature of castor oil, with a 1952 study by Achaya and Saletore specifically addressing this compound and ricinoleic acid from castor oil. wikipedia.org The advancement of analytical techniques throughout the 20th and into the 21st century has allowed for a more detailed characterization of this compound and other acylglycerols within castor oil. ebi.ac.uknih.gov
Current Research Landscape and Emerging Trends in this compound Science
The current research landscape for this compound is vibrant and expanding into new scientific and industrial domains. A significant trend is the focus on its use as a renewable resource for the synthesis of biopolymers and biodegradable materials. The reactivity of its hydroxyl groups allows for chemical modifications to produce a variety of value-added products.
Emerging trends also include the enzymatic modification of this compound. Lipase-catalyzed reactions are being investigated to produce specific diricinoleins and other derivatives with tailored properties. ebi.ac.uknih.gov These enzymatic methods offer a more sustainable and specific alternative to traditional chemical synthesis. ebi.ac.uk There is also growing interest in its potential biomedical applications, with some studies exploring the properties of its primary component, ricinoleic acid.
Epistemological Frameworks and Methodological Paradigms in this compound Investigations
The investigation of this compound falls within the broader epistemological framework of lipidomics, a field that has seen a paradigm shift with the advent of advanced analytical technologies. derpharmachemica.com Historically, the analysis of lipids was often limited to the study of broad classes. nih.gov The contemporary approach, however, emphasizes a detailed, quantitative analysis of individual lipid species to understand their specific biological roles.
Methodologically, the study of this compound has evolved from classical chemical methods to sophisticated instrumental techniques. The development of chromatography and mass spectrometry has been central to this evolution. nih.govepa.gov These methods allow for the detailed separation, identification, and quantification of this compound and other related triglycerides in complex mixtures. epa.gov The current paradigm favors a multi-faceted analytical approach, often combining different chromatographic and spectroscopic techniques to gain a comprehensive understanding of the sample's lipid profile.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C57H104O9 | nih.gov |
| Molecular Weight | 933.4 g/mol | nih.gov |
| Melting Point | -18 °C (Cloud Point) | |
| Viscosity | 950–1,100 mPa·s at 25°C | |
| Flash Point | 229 °C | |
| Solubility in Water | 4.723e-017 mg/L @ 25 °C (estimated) | ebi.ac.uk |
Composition of Triacylglycerols in Malaysian Castor Bean Oil
| Triacylglycerol | Abbreviation | Percentage (%) | Reference |
| This compound | RRR | 84.1 | |
| Diricinoleoylstearoylglycerol | RRS | 8.2 | |
| Diricinoleoyloleoylglycerol | RRO | 5.6 | |
| Diricinoleoyllinoleoylglycerol | RRL | 1.2 | |
| Diricinoleoylpalmitoylglycerol | RRP | 0.9 |
R represents Ricinoleoyl group
Properties
IUPAC Name |
2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPKEQAKRGZGQ-VBJOUPRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051926 | |
| Record name | Glyceryl triricinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-54-7 | |
| Record name | Ricinoleic acid triglyceride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl triricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl triricinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL TRIRICINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ59BAU9ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Pathways and Methodologies for Triricinolein
Enzymatic Synthesis of Triricinolein (B104778)
Enzymatic synthesis offers a green and highly specific alternative to conventional chemical methods for producing this compound. The use of lipases under mild conditions minimizes by-products and enhances yield. smolecule.com
Lipase-Catalyzed Esterification for this compound Production
Lipase-catalyzed esterification is a primary route for the enzymatic synthesis of this compound, involving the direct reaction of glycerol (B35011) with three molecules of ricinoleic acid. smolecule.comsmolecule.com This biocatalytic approach is valued for its high specificity, which reduces the formation of unwanted side products. Various lipases have been investigated for this purpose, with immobilized enzymes being particularly effective. For instance, the use of Novozyme 435, an immobilized lipase (B570770) from Candida antarctica lipase B (CALB), in a solvent-free system at 60–70°C, has been shown to yield 95% this compound within 24 hours.
Research has also explored the synthesis of related compounds, such as diricinolein, through lipase-catalyzed reactions. In one study, Rhizopus oryzae lipase (ROL) in diisopropyl ether (DIPE) was used to esterify 2-monoricinolein with ricinoleic acid, achieving a 58% yield of 1,2(2,3)-diricinolein in just one hour. nih.gov This demonstrates the potential of specific lipases to control the degree of esterification on the glycerol backbone.
Optimization of Biocatalytic Parameters in this compound Synthesis
The efficiency of lipase-catalyzed synthesis is highly dependent on the optimization of various reaction parameters. mdpi.com Key variables include the choice of solvent, temperature, water activity (a(w)), enzyme concentration, and the molar ratio of substrates. scielo.brcsic.es
Non-polar solvents like hexane (B92381) are often preferred as they can enhance lipase activity and minimize competing hydrolysis reactions. The optimal temperature range for many lipases used in these reactions is typically between 40 and 60°C, which represents a balance between reaction rate and enzyme stability.
Water activity is another critical parameter. For the lipase-catalyzed methanolysis of this compound to produce 1,2(2,3)-diricinolein, using Penicillium roquefortii lipase (PRL) in diisopropyl ether (DIPE), a water activity of 0.53 was found to be optimal. nih.govresearchgate.net This condition yielded a high purity of the desired 1,2(2,3)-isomer (88%). nih.govresearchgate.net Statistical methods like Response Surface Methodology (RSM) and the Taguchi method are employed to systematically optimize these parameters for maximizing conversion yields. csic.esresearchgate.netnih.gov
Table 1: Optimization of Parameters for Lipase-Catalyzed Synthesis
| Parameter | Optimal Condition/Observation | Lipase/System | Reference |
|---|---|---|---|
| Temperature | 40–60°C | General Lipase Activity | |
| Solvent | Non-polar (e.g., hexane, DIPE) | General Lipase Activity / PRL | nih.gov |
| Water Activity (a(w)) | 0.53 | Penicillium roquefortii Lipase (PRL) | nih.govresearchgate.net |
| Enzyme | Novozyme 435 (Immobilized CALB) | Solvent-free esterification | |
| Yield | 95% this compound | Novozyme 435 | |
| Yield | 58% 1,2(2,3)-diricinolein | Rhizopus oryzae Lipase (ROL) | nih.gov |
Immobilized Enzyme Systems and Reactor Designs for this compound Bioproduction
The use of immobilized enzymes is a cornerstone of efficient biocatalytic production on an industrial scale. mdpi.comajol.info Immobilization enhances enzyme stability, allows for easy separation of the biocatalyst from the product, and enables its reuse over multiple cycles, which significantly reduces production costs. mdpi.comnih.gov Techniques for immobilization include adsorption, covalent bonding, entrapment, and cross-linking. researchgate.net
Engineering of Lipase Specificity and Activity for this compound Formation
Altering the inherent properties of enzymes through protein engineering can lead to biocatalysts with enhanced specificity and activity for desired reactions. While some native lipases, such as the one from castor beans (Ricinus communis), naturally exhibit high selectivity for this compound, their properties may not be ideal for industrial process conditions. scielo.brnottingham.ac.uk
Metabolic engineering in plants offers a route to increase the production of key precursors. A significant breakthrough was the identification of the Ricinus communis type-2 acyl-coenzyme A:diacylglycerol acyltransferase (RcDGAT2). When this enzyme was expressed in transgenic Arabidopsis plants that already produced ricinoleic acid, the content of hydroxy fatty acids (HFAs) in the seed oil increased from 17% to nearly 30%. nih.gov This was achieved because RcDGAT2 can efficiently utilize ricinoleate (B1264116) in both the acyl donor and acyl acceptor substrates, a necessary capability for synthesizing this compound. nih.gov This demonstrates that engineering the enzymes of the triacylglycerol biosynthetic pathway is a powerful strategy to boost the accumulation of this compound.
Chemical Synthesis of this compound
Traditional chemical synthesis remains a viable alternative for producing this compound, primarily through direct esterification and transesterification reactions. smolecule.comsmolecule.com These methods are well-established but often require more demanding reaction conditions compared to enzymatic routes.
Direct Esterification and Transesterification Approaches for this compound Synthesis
Transesterification , also known as alcoholysis, is another common chemical route. scielo.org.ar This method can be used to produce this compound by first reacting castor oil with a simple alcohol like methanol (B129727) in the presence of a catalyst. smolecule.comsmolecule.com This initial step produces methyl ricinoleate. jst.go.jp Subsequent hydrolysis or further transesterification steps can then yield this compound. smolecule.comsmolecule.com The transesterification of triglycerides is a process similar to hydrolysis, but with an alcohol replacing water. scielo.org.ar Both acid and base catalysts can be used, although basic catalysts like sodium methoxide (B1231860) often lead to faster reactions. scielo.org.argoogle.com However, chemical methods can present challenges, including the need to remove the catalyst and manage by-products, which can add to the complexity and cost of purification. google.com
Table 2: Comparison of Synthetic Approaches for this compound
| Synthesis Method | Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Enzymatic Esterification | Immobilized Lipase (e.g., Novozyme 435) | 60-70°C, Solvent-free | High specificity, mild conditions, high yield (95%), green method | Higher catalyst cost initially | |
| Direct Chemical Esterification | Acid (e.g., H₂SO₄) | 110-130°C, 6-12 hours | Established method, good yields (80-85%) | Side reactions (estolide formation), high energy consumption, catalyst removal | |
| Chemical Transesterification | Base (e.g., Sodium Methoxide) or Acid | Varies | Can use castor oil directly | By-product formation, catalyst removal, purification challenges | smolecule.comsmolecule.comscielo.org.argoogle.com |
Homogeneous and Heterogeneous Catalytic Systems for this compound Chemical Synthesis
Catalytic systems are central to the efficient chemical synthesis of this compound, primarily through the esterification of ricinoleic acid with glycerol or the transesterification of other oils. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages. rsc.orgeolss.netappliedcatalysts.com
Homogeneous Catalysis: Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase. eolss.netfrontiersin.org This allows for high catalytic activity and selectivity due to the accessibility of every catalytic entity as a single active site. eolss.net Common homogeneous catalysts for esterification include mineral acids (like sulfuric acid) and organic acids. However, a major drawback is the difficulty in separating the catalyst from the product mixture, which can lead to contamination and makes catalyst recycling challenging and costly. rsc.orgeolss.netappliedcatalysts.com
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. eolss.netappliedcatalysts.com This configuration offers significant advantages in terms of catalyst separation, recovery, and reusability, which are crucial for industrial-scale processes. appliedcatalysts.comresearchgate.net Solid acid catalysts, such as zeolites and ion-exchange resins, are examples of heterogeneous catalysts used for esterification. While they are generally more stable and less corrosive, they may exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations. rsc.orgfrontiersin.org The development of 'ideal' catalysts that combine the high activity of homogeneous systems with the stability and recyclability of heterogeneous ones is a key area of research. rsc.org
| Catalyst Type | Description | Advantages | Disadvantages |
| Homogeneous | Catalyst and reactants are in the same phase (liquid). eolss.netfrontiersin.org | High activity and selectivity. eolss.net | Difficult to separate from product, challenging to recycle, potential for corrosion. rsc.orgeolss.netappliedcatalysts.com |
| Heterogeneous | Catalyst is in a different phase from the reactants (solid/liquid). eolss.netappliedcatalysts.com | Easy separation and recovery, reusable, less corrosive. appliedcatalysts.comresearchgate.net | Lower activity and selectivity, potential mass transfer limitations. rsc.orgfrontiersin.org |
Green Chemistry Principles and Sustainable Routes in this compound Synthesis
The application of green chemistry principles to this compound synthesis aims to minimize environmental impact and enhance sustainability. sigmaaldrich.comyale.edu This involves several key strategies:
Use of Renewable Feedstocks: Castor oil, the natural source of this compound, is a renewable feedstock. nih.govresearchgate.net Synthetic routes that utilize ricinoleic acid derived from castor oil adhere to this principle. opcw.org
Catalysis: The use of catalysts, particularly selective and reusable ones, is a core principle of green chemistry as they are superior to stoichiometric reagents. yale.edu Enzymatic catalysis, in particular, aligns well with green chemistry.
Solvent-Free Synthesis: The development of solvent-free reaction systems is a significant step towards greener processes. Immobilized lipases, for instance, can catalyze the esterification of ricinoleic acid with glycerol at elevated temperatures (60–70°C) without the need for organic solvents, achieving high yields of this compound (e.g., 95% in 24 hours using Novozyme 435). mdpi.com
Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and reduce the generation of waste is a fundamental goal. sigmaaldrich.com
Enzymatic synthesis using lipases is a prominent example of a sustainable route for this compound production. tennessee.edu Lipases are biocatalysts that can operate under mild conditions, are highly specific, and can be immobilized for reuse, reducing downstream processing costs and environmental burden. tennessee.eduupt.ro
Post-Synthetic Purification Strategies for this compound Isolation and Purity Enhancement
After synthesis or extraction from natural sources, this compound often requires purification to remove impurities such as free fatty acids, mono- and diglycerides, and other residual components. Several strategies are employed for its isolation and purity enhancement:
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for separating and quantifying this compound from other lipids. researchgate.net Techniques like reverse-phase HPLC can effectively separate triacylglycerols based on their polarity and fatty acid composition. tennessee.edu
Extraction and Refining Processes: When isolating this compound from castor oil, a series of refining steps are typically used:
Degumming: Removes phospholipids (B1166683) and gums.
Neutralization: Uses an alkali treatment to remove free fatty acids.
Decolorization: Employs adsorbents like activated clay to remove pigments.
Deodorization: Involves steam distillation under vacuum to remove volatile compounds.
Selective Precipitation: In some cases, temperature-based precipitation can be used to separate different lipid fractions.
The choice of purification strategy depends on the initial purity of the this compound and the required purity for its intended application. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for verifying the purity and structural integrity of the final product. researchgate.net
Emerging Synthetic Technologies for this compound Production
To overcome the limitations of traditional batch processing, emerging technologies are being explored for the synthesis of this compound, focusing on process intensification, automation, and improved control.
Continuous Flow Synthesis Methodologies for this compound
Continuous flow chemistry offers several advantages over conventional batch synthesis, including enhanced heat and mass transfer, improved safety, and better process control. mdpi.comazolifesciences.com In a continuous flow system, reactants are continuously pumped through a reactor where the chemical transformation occurs. azolifesciences.com This technology allows for:
Rapid Reaction Optimization: The ability to quickly vary parameters such as temperature, pressure, and residence time facilitates rapid optimization of reaction conditions.
Scalability: Scaling up a continuous flow process is often more straightforward than batch processes, as it can be achieved by extending the operation time or by running multiple reactors in parallel. chimia.ch
Integration of In-line Analysis: Analytical techniques like mass spectrometry and infrared spectroscopy can be integrated into the flow system for real-time monitoring and control. azolifesciences.com
While specific applications for the complete synthesis of this compound in continuous flow are still developing, the technology has been successfully applied to various organic transformations, including those relevant to lipid chemistry. mdpi.comnih.govrsc.org The principles of continuous flow can be applied to the catalytic esterification or transesterification reactions involved in this compound synthesis.
Microreactor Technologies in this compound Synthetic Chemistry
Microreactors, or microchannel reactors, are devices where chemical reactions occur in channels with dimensions typically below 1 mm. wikipedia.org These reactors offer an extremely high surface-area-to-volume ratio, leading to exceptional heat and mass transfer rates. mmsl.cz The benefits of using microreactor technology in chemical synthesis include:
Precise Control: Microreactors allow for precise control over reaction parameters, leading to improved yields and selectivities. chimia.chmdpi.com
Enhanced Safety: The small reaction volumes minimize the risks associated with handling highly reactive or hazardous materials. wikipedia.org
Process Intensification: Reactions can often be performed under more aggressive conditions (higher temperatures and pressures) than in batch reactors, leading to significantly faster reaction times. researchgate.net
The application of microreactor technology to this compound synthesis could enable highly efficient and controlled esterification or transesterification processes. For example, a heterogeneous catalyst could be coated onto the walls of the microchannels, allowing for an efficient continuous production process. wikipedia.org While many reactions that produce solids are unsuitable for microreactors, liquid-phase reactions like the synthesis of this compound are promising candidates for this technology. mmsl.cz
| Technology | Key Features | Potential Advantages for this compound Synthesis |
| Continuous Flow Synthesis | Reactants flow continuously through a reactor. azolifesciences.com | Improved process control, enhanced safety, straightforward scalability, potential for automation. mdpi.comazolifesciences.comnih.gov |
| Microreactor Technology | Reactions occur in channels with sub-millimeter dimensions. wikipedia.org | Superior heat and mass transfer, precise temperature and residence time control, high yields and selectivity, enhanced safety. chimia.chmmsl.czmdpi.com |
Comprehensive Structural Elucidation and Conformational Analysis of Triricinolein
Advanced Spectroscopic Characterization of Triricinolein (B104778)
Spectroscopic methods are indispensable tools for probing the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and stereochemistry can be obtained.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds in solution. nih.gov It provides information on the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C), allowing for the precise assignment of their positions within the this compound molecule. mdpi.com
In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to the various parts of the molecule. For instance, the protons on the glycerol (B35011) backbone exhibit characteristic chemical shifts. The proton at the sn-2 position typically appears as a multiplet around 5.26 ppm, while the protons at the sn-1 and sn-3 positions resonate at approximately 4.15 and 4.30 ppm. mdpi.com The signals for the protons on the ricinoleic acid chains are also well-defined.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. mdpi.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of carbons in the glycerol moiety and the various carbons along the fatty acid chains, including the carbonyl, olefinic, hydroxyl-bearing, and aliphatic carbons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, further confirming the structural assignments. mdpi.com
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound. Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. Data presented is a representative compilation from typical values found in the literature. sigmaaldrich.comresearchgate.netcarlroth.compitt.edu
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glycerol CH₂ (sn-1, sn-3) | ~4.15, ~4.30 | ~62.1 |
| Glycerol CH (sn-2) | ~5.26 | ~68.9 |
| Ricinoleate (B1264116) C=O | - | ~172.8 |
| Ricinoleate CH=CH | ~5.4-5.6 | ~125-133 |
| Ricinoleate CH-OH | ~3.6 | ~71.5 |
| Ricinoleate CH₂ (aliphatic chain) | ~0.8-2.3 | ~22-34 |
| Ricinoleate CH₃ | ~0.88 | ~14.0 |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. uva.nl For large molecules like this compound, "soft" ionization techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are typically used to generate intact molecular ions with minimal fragmentation. nih.gov
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In a typical MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. escholarship.org The resulting fragmentation pattern provides a wealth of structural information.
The fragmentation of this compound often involves the neutral loss of one or more ricinoleic acid chains from the glycerol backbone. The analysis of these fragment ions allows for the confirmation of the fatty acid composition.
Differentiating positional isomers of triglycerides, such as distinguishing between AAB and ABA type structures, can be challenging. However, specific MS techniques can provide this level of detail. nih.govuva.nl The relative abundance of fragment ions resulting from the loss of fatty acids from the sn-1/3 positions versus the sn-2 position can differ, enabling the differentiation of regioisomers. nih.gov The choice of cationizing agent (e.g., Na⁺, Li⁺, NH₄⁺) can influence the fragmentation pathways and enhance the ability to distinguish between isomers. nih.govmdpi.com For instance, the use of sodium adducts in ESI-MS/MS has been shown to provide consistent discrimination of triacylglycerol isomers. nih.gov
Advanced MS techniques, such as those involving chemical derivatization or specific fragmentation methods like ozone-induced dissociation (OzID), can be employed to pinpoint the exact location of double bonds and other functional groups within the fatty acid chains. mdpi.combiorxiv.org
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. edinst.comnih.gov These techniques are highly effective for identifying the functional groups present in a molecule, as each functional group has characteristic vibrational frequencies. unl.edu
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com To be IR active, a vibration must cause a change in the molecule's dipole moment. edinst.com The IR spectrum of this compound displays several key absorption bands that confirm its structure:
A strong, broad band in the region of 3400-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups on the ricinoleic acid chains. The broadness of this peak is due to hydrogen bonding. spectroscopyonline.com
A strong, sharp peak around 1745 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional groups that link the fatty acids to the glycerol backbone. researchgate.net
Bands in the 3010-3000 cm⁻¹ region are due to the C-H stretching of the olefinic (=C-H) groups.
Stretching vibrations of the C-H bonds in the aliphatic chains appear in the 2925 cm⁻¹ and 2855 cm⁻¹ region.
The C-O stretching vibrations of the ester and alcohol groups are typically observed in the 1250-1000 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. photothermal.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and can provide information about the carbon backbone and C=C double bonds. photothermal.com In the Raman spectrum of this compound, characteristic peaks would include:
A strong band around 1655 cm⁻¹ corresponding to the C=C stretching vibration.
A band near 1440 cm⁻¹ due to CH₂ scissoring vibrations.
Stretching vibrations of the C-C single bonds in the aliphatic chain.
Together, IR and Raman spectroscopy provide a comprehensive fingerprint of the functional groups present in this compound. nih.gov
Table 2: Key Vibrational Frequencies for this compound. Data is a representative compilation from typical values found in the literature. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3400-3500 (broad) | - |
| C-H (Olefinic) | Stretching | 3010-3000 | 3010-3000 |
| C-H (Aliphatic) | Stretching | 2925, 2855 | 2925, 2855 |
| C=O (Ester) | Stretching | ~1745 | ~1745 |
| C=C (Olefinic) | Stretching | ~1655 | ~1655 |
| C-O (Ester/Alcohol) | Stretching | 1250-1000 | - |
This compound is a chiral molecule due to the presence of a stereocenter at the C-12 position of each of the three ricinoleic acid chains, which has an (R) configuration. nih.gov The glycerol backbone can also contribute to chirality depending on the arrangement of the fatty acid chains.
Optical Activity: As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The magnitude and direction of this rotation are measured using a polarimeter and can be used as a parameter for its characterization.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized UV-visible light. nih.gov While the chromophores in this compound (ester, double bond) are not inherently strong, they are in a chiral environment, which can give rise to a measurable ECD signal. This can provide information about the electronic transitions and the spatial arrangement of these groups.
The application of chiroptical techniques is crucial for confirming the (R) configuration at the C-12 position of the ricinoleic acid moieties and for understanding the preferred solution-state conformation of the entire this compound molecule.
Crystallographic and Conformational Studies of this compound
While spectroscopic methods provide detailed information about the local structure and conformation in solution, X-ray crystallography offers a precise picture of the molecular arrangement in the solid state.
Triglycerides, including this compound, are known to exhibit polymorphism, which is the ability of a substance to exist in multiple crystalline forms. researchgate.netusu.edu Each polymorph has a different arrangement of molecules in the crystal lattice, resulting in different physical properties such as melting point and stability. rigaku.com X-ray diffraction (XRD) is the primary technique for studying these crystalline polymorphs. unibo.it
The common polymorphs of triglycerides are denoted as α, β', and β, in order of increasing stability. wur.nl
The α form is the least stable and has a hexagonal chain packing.
The β' form has an intermediate stability with an orthorhombic chain packing.
The β form is the most stable and exhibits a triclinic chain packing. researchgate.net
By analyzing the XRD patterns of this compound crystallized under different conditions, it is possible to identify the different polymorphs and study the transitions between them. Single-crystal X-ray diffraction (SCXRD), if suitable single crystals can be grown, can provide the most detailed structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of the molecules in the crystal lattice. researchgate.netnih.gov This would reveal the exact conformation of the glycerol backbone and the ricinoleic acid chains in the solid state.
While specific crystallographic data for this compound is not abundantly available in the public domain, the general principles of triglyceride crystallography can be applied to understand its expected solid-state behavior.
Table 3: General Characteristics of Triglyceride Polymorphs. This table represents general characteristics and typical d-spacings for triglycerides. researchgate.net
| Polymorph | Crystal System | Chain Packing | Typical Short d-spacing (Å) | Stability |
| α | Hexagonal | Loose | ~4.15 | Least Stable |
| β' | Orthorhombic | Moderately Dense | ~4.2 and ~3.8 | Intermediate |
| β | Triclinic | Most Dense | ~4.6 | Most Stable |
Molecular Modeling and Dynamics Simulations of this compound Conformations and Interactions
Molecular modeling and dynamics simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. While specific, in-depth simulation studies exclusively on this compound are not extensively documented in publicly available literature, the principles of these simulations as applied to triacylglycerols (TAGs) in general provide a framework for understanding its likely conformational landscape.
Molecular dynamics simulations of TAGs typically involve the use of force fields to model the interatomic interactions. These simulations can reveal how the molecule folds and moves over time, providing insights into its preferred shapes and how it interacts with other molecules. For this compound, with its three ricinoleic acid chains attached to a glycerol backbone, simulations would focus on the rotational freedom around the various single bonds, leading to a multitude of possible conformations. The presence of a double bond and a hydroxyl group on each acyl chain adds complexity to its conformational possibilities compared to simpler saturated TAGs.
Simulations can also elucidate the nature of intramolecular and intermolecular interactions. Key interactions for this compound would include:
Van der Waals forces: Between the long hydrocarbon portions of the fatty acid chains.
Dipole-dipole interactions: Involving the ester groups of the glycerol backbone and the hydroxyl groups on the ricinoleic acid chains.
Hydrogen bonding: The hydroxyl groups on the ricinoleic acid chains can act as both hydrogen bond donors and acceptors, leading to specific intramolecular and intermolecular interactions that significantly influence conformation and packing.
In the context of related molecules, simulations of other TAGs have shown that the glycerol backbone can adopt various conformations, often described by the orientation of the acyl chains relative to each other. These can range from more extended, "tuning fork" like structures to more compact, folded arrangements. The specific conformations of this compound would be further influenced by the interactions of the hydroxyl groups, potentially leading to unique folded structures stabilized by intramolecular hydrogen bonds.
Influence of Solvent and Temperature on this compound Conformational Preferences
The conformational preferences of this compound are significantly influenced by its environment, particularly the solvent and temperature. These factors affect the balance of forces that determine the most stable molecular shapes.
Influence of Solvent:
The polarity of the solvent plays a critical role in determining the conformation of this compound.
In nonpolar solvents , such as hexane (B92381), the nonpolar hydrocarbon chains of this compound will be well-solvated. The molecule is likely to adopt more extended conformations to maximize favorable interactions with the solvent. The polar ester and hydroxyl groups will tend to cluster together to minimize their exposure to the nonpolar environment.
In polar solvents , the situation is reversed. The polar groups will preferentially interact with the solvent, while the nonpolar chains will tend to associate with each other due to the hydrophobic effect. This can lead to more compact, folded conformations where the hydrocarbon tails are shielded from the polar solvent. The presence of hydroxyl groups in this compound makes its behavior in polar solvents more complex than that of non-hydroxylated TAGs.
The use of different solvents is a key aspect of analytical techniques like High-Performance Liquid Chromatography (HPLC) for separating TAGs like this compound. For instance, a mobile phase of hexane, 2-propanol, and acetic acid has been used for the analysis of castor oil components, highlighting the role of solvent mixtures in modulating the interactions and separation of these molecules. mdpi.com
Influence of Temperature:
Temperature directly affects the kinetic energy of the molecule, influencing its conformational dynamics.
At lower temperatures , this compound will have less kinetic energy, and its conformations will be restricted to lower energy states. The molecule will be less flexible, and specific, well-defined conformations are more likely to be populated.
At higher temperatures , the increased kinetic energy allows the molecule to overcome rotational barriers more easily, leading to a wider range of accessible conformations and greater molecular flexibility. This increased motion is a key factor in the transition from solid to liquid states.
The table below summarizes the expected general influence of solvent and temperature on the conformational preferences of this compound.
| Condition | Dominant Interactions | Expected Conformational Preference |
| Nonpolar Solvent | Van der Waals forces with solvent | Extended conformations |
| Polar Solvent | Hydrophobic effect, dipole-dipole interactions with solvent | Compact, folded conformations |
| Low Temperature | Intramolecular forces, reduced kinetic energy | Less flexible, more defined conformations |
| High Temperature | Increased kinetic energy | More flexible, wider range of conformations |
Polymorphism and Phase Behavior of this compound in Different States
Polymorphism is the ability of a solid substance to exist in multiple crystalline forms, each with a distinct crystal lattice structure. This phenomenon is common in triacylglycerols and significantly impacts their physical properties, such as melting point, solubility, and stability. researchgate.netjagiellonskiecentruminnowacji.pl The specific polymorphic behavior of this compound is a critical aspect of its material science.
Triacylglycerols typically exhibit three main polymorphic forms, denoted as α, β', and β, in order of increasing stability and melting point. researchgate.net
α (Alpha) form: This is the least stable polymorph, with the lowest melting point. It is often formed upon rapid cooling from the melt. The hydrocarbon chains are loosely packed in a hexagonal sublattice.
β' (Beta prime) form: This form has intermediate stability and a melting point between the α and β forms. The chains are packed in an orthorhombic sublattice, which is more ordered than the hexagonal packing of the α form.
β (Beta) form: This is the most stable polymorph with the highest melting point. It is characterized by a triclinic sublattice, representing the most efficient packing of the acyl chains.
The transitions between these polymorphic forms are generally irreversible and proceed from a less stable to a more stable form (α → β' → β). These transformations can occur in the solid state or be mediated by melting and recrystallization. researchgate.net The rate of these transitions is influenced by factors such as temperature, time, and the presence of impurities.
The phase behavior of this compound, like other TAGs, can be studied using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and polarized light microscopy. researchgate.netamericanpharmaceuticalreview.com DSC can be used to measure the temperatures and enthalpies of melting and crystallization for the different polymorphic forms. XRD provides information about the crystal lattice structure, allowing for the identification of the specific polymorphs present. jagiellonskiecentruminnowacji.pl
The table below outlines the general characteristics of the common polymorphic forms of triacylglycerols, which are expected to be relevant to this compound.
| Polymorphic Form | Relative Stability | Packing | Melting Point | Formation Conditions |
| α (Alpha) | Least Stable | Hexagonal | Lowest | Rapid cooling from melt |
| β' (Beta prime) | Intermediate | Orthorhombic | Intermediate | Slower cooling or transformation from α |
| β (Beta) | Most Stable | Triclinic | Highest | Slow cooling or transformation from β' |
The study of the polymorphism and phase transitions of this compound is essential for applications where its physical state is important, such as in the formulation of cosmetics, pharmaceuticals, and industrial lubricants.
Reactivity, Degradation Kinetics, and Stability of Triricinolein
Hydrolysis Pathways and Kinetics of Triricinolein (B104778)
Hydrolysis of this compound involves the cleavage of its ester bonds, resulting in the stepwise release of ricinoleic acid and the formation of diricinolein, monoricinolein, and ultimately glycerol (B35011). This process can be initiated through enzymatic or chemical means under different conditions.
Lipases (triacylglycerol acylhydrolases) are enzymes that catalyze the hydrolysis of triglycerides. The enzymatic hydrolysis of this compound is a stepwise process that occurs at the oil-water interface. The reaction mechanism involves the adsorption of the lipase (B570770) to the interface, followed by the formation of an enzyme-substrate complex and subsequent cleavage of the ester bonds.
The process for this compound proceeds as follows:
This compound → Diricinolein + Ricinoleic Acid
Diricinolein → Monoricinolein + Ricinoleic Acid
Monoricinolein → Glycerol + Ricinoleic Acid
Various lipases have been studied for their efficacy in hydrolyzing castor oil, which is approximately 90% this compound. Lipases exhibit specificity regarding the position of the fatty acid on the glycerol backbone. For instance, sn-1,3 specific lipases preferentially cleave the ester bonds at the outer (sn-1 and sn-3) positions of the triglyceride. A study on a novel sn-1,3 lipase from Ricinus communis (RcLipase) demonstrated its ability to hydrolyze triglycerides to produce 1,2(2,3)-diglycerides (DAG) and 1,3-DAG nih.gov. Other lipases, such as Lipozyme TL IM from Thermomyces lanuginosus, have also been shown to be highly effective, achieving a high conversion rate in the hydrolysis of castor oil nih.gov. The efficiency of the hydrolysis can be influenced by factors such as pH, temperature, enzyme concentration, and the water-to-oil ratio.
This compound can undergo chemical hydrolysis under acidic, basic (saponification), or neutral (high temperature and pressure) conditions. The reaction pathway is a stepwise cleavage of the ester bonds, similar to enzymatic hydrolysis, yielding di- and monoricinolein as intermediates and ricinoleic acid and glycerol as final products.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the ester bond to release ricinoleic acid and the corresponding glyceride (diricinolein, monoricinolein, or glycerol). The process requires a catalyst, such as sulfuric acid, and typically involves high temperatures.
Neutral Hydrolysis (Hydrothermal) : This process, also known as the Colgate-Emery process, involves the hydrolysis of this compound using high-pressure steam at high temperatures (250-350°C) without a catalyst. The high temperature and pressure increase the miscibility of water in the oil phase and provide the necessary activation energy for the cleavage of the ester bonds.
The rate of this compound hydrolysis is dependent on the catalyst, temperature, pressure, and reactant concentrations. Kinetic studies provide insight into the reaction mechanisms and the stability of the triglyceride under various conditions.
For enzymatic hydrolysis, the kinetics are often described using models like the Michaelis-Menten or Ping Pong Bi-Bi mechanisms, which account for the interfacial nature of the reaction. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key parameters. A lower Km value indicates a higher affinity of the enzyme for the substrate. Studies on a lipase from Ricinus communis (RcLipase) determined the kinetic parameters for the hydrolysis of castor oil and other triglycerides, as shown in the table below nih.gov. Another study using Lipozyme TL IM reported an optimal conversion of 96.2 ± 1.5% under specific conditions, highlighting the efficiency of enzymatic methods nih.gov.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
|---|---|---|---|
| Castor Oil | 0.13 ± 0.01 | 54.32 ± 3.67 | 417.84 |
| Tripalmitin | 0.17 ± 0.01 | 36.81 ± 5.94 | 216.52 |
| Triolein (B1671897) | 0.21 ± 0.01 | 36.46 ± 4.89 | 173.61 |
Oxidative Degradation Reactions and Product Formation of this compound
The presence of a carbon-carbon double bond in each ricinoleic acid chain makes this compound susceptible to oxidative degradation. This process, which can be initiated by heat, light, or metal ions, leads to the formation of various oxidation products that can affect the quality and stability of the oil.
Autoxidation is a free-radical chain reaction that occurs in the presence of atmospheric oxygen. The mechanism involves three main stages: initiation, propagation, and termination au.dk.
Initiation : This stage involves the formation of a free radical. The process is initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the double bond (the allylic position) in the ricinoleic acid chain. This abstraction is facilitated by initiators like heat, light, or trace metals, resulting in a lipid alkyl radical (R•). RH + Initiator → R• + H•
Propagation : The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another unsaturated ricinoleic acid chain (RH) to form a hydroperoxide (ROOH) and a new alkyl radical (R•). This new radical continues the chain reaction. R• + O₂ → ROO• ROO• + RH → ROOH + R•
Hydroperoxides are the primary products of autoxidation. The kinetics of autoxidation for triglycerides can be complex, and the rate is proportional to the substrate concentration and the square root of the rate of chain initiation nih.gov.
Termination : The chain reaction is terminated when free radicals combine to form stable, non-radical products. R• + R• → RR R• + ROO• → ROOR ROO• + ROO• → ROOR + O₂
The hydroperoxides formed are unstable and can decompose to form secondary oxidation products, including aldehydes, ketones, and short-chain carboxylic acids, which contribute to rancidity.
Photo-oxidation is the degradation of this compound initiated by light, often in the presence of a photosensitizer (e.g., chlorophyll, riboflavin). This process can proceed through two primary mechanisms, known as Type I and Type II reactions nih.govresearchgate.net.
Type I Mechanism (Contact-Dependent) : The photosensitizer, upon absorbing light energy, becomes excited to a triplet state. In this state, it can directly interact with the this compound molecule by abstracting a hydrogen atom from an allylic position of the ricinoleic acid chain. This creates a lipid alkyl radical, which then enters the autoxidation propagation cycle described above nih.gov. Sens + hν → ¹Sens* → ³Sens* ³Sens* + RH → Sens-H• + R• R• + O₂ → ROO•
Type II Mechanism (Contact-Independent) : In this pathway, the excited triplet-state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂). This energy transfer converts the oxygen into a highly reactive, non-radical species called singlet oxygen (¹O₂). Singlet oxygen can directly attack the double bonds in the ricinoleic acid chains via an "ene" reaction. This reaction bypasses the free-radical chain mechanism and directly forms hydroperoxides at the double bond site, leading to a different isomeric distribution of hydroperoxides compared to autoxidation nih.govresearchgate.net. ³Sens* + ³O₂ → Sens + ¹O₂ ¹O₂ + RH → ROOH
Photo-oxidation, particularly the Type II mechanism involving singlet oxygen, can proceed at a much faster rate than autoxidation. The stability of this compound against photo-oxidation is therefore dependent on the exclusion of light and the absence of photosensitizers.
Strategies for Mitigating this compound Oxidation via Antioxidant Systems
The oxidative stability of this compound, the primary triglyceride in castor oil, is a critical factor for its application in various industries. The presence of a double bond and a hydroxyl group in each ricinoleic acid moiety makes this compound susceptible to oxidation. Mitigation of this degradation pathway is commonly achieved through the incorporation of antioxidant systems. Antioxidants function by inhibiting the initial free radical reactions or by scavenging the radicals that propagate the oxidative chain reaction. nih.gov
Antioxidants are broadly classified as primary or secondary. nih.gov Primary antioxidants, such as hindered phenols and aromatic amines, donate a hydrogen atom to lipid peroxyl radicals, thereby breaking the chain reaction. nih.gov Secondary antioxidants function by decomposing hydroperoxides, chelating metal ions that catalyze oxidation, or scavenging oxygen. The effectiveness of an antioxidant in a this compound-based system depends on factors like its chemical structure, concentration, and interaction with other components.
Research on various vegetable oils has demonstrated the efficacy of different antioxidant types. For instance, in studies on hempseed oil, the addition of antioxidants like butylated hydroxytoluene (BHT), α-tocopherol, and ascorbyl palmitate significantly limited lipid peroxidation at temperatures ranging from 25–85°C. nih.gov These antioxidants were shown to reduce the degradation constant of polyunsaturated fatty acids (PUFAs) by up to 79%. nih.gov The relative inhibitory effect of these antioxidants varied with temperature, indicating the importance of selecting an appropriate antioxidant for specific processing or storage conditions. nih.gov In general, for an antioxidant to be effective, its rate of reaction with propagating radicals must be significantly higher than the rate of the propagation step itself. mdpi.com
The table below summarizes the reduction in p-Anisidine Value (p-AV), a measure of secondary oxidation products, in hempseed oil treated with different antioxidants at elevated temperatures, illustrating the general principles applicable to mitigating triglyceride oxidation.
| Antioxidant | Incubation Temperature (°C) | Reduction in p-AV (%) |
| BHT | 70 | ~53 |
| α-Tocopherol | 70 | ~48 |
| Ascorbyl Palmitate | 70 | ~45 |
| BHT | 55 | ~50 |
| α-Tocopherol | 55 | ~39 |
| Ascorbyl Palmitate | 55 | ~42 |
| Data derived from a study on hempseed oil, demonstrating the general efficacy of antioxidant systems in mitigating lipid oxidation. nih.gov |
Thermal and Thermoxidative Decomposition Pathways of this compound
This compound exhibits distinct degradation behaviors under thermal (inert atmosphere) and thermoxidative (oxygen-containing atmosphere) conditions. The unique structure of ricinoleic acid, with its hydroxyl group, influences these decomposition pathways.
Thermogravimetric analysis (TGA) is a common technique to evaluate thermal stability. For biolubricants derived from castor oil, decomposition temperatures are significantly different in inert versus oxidative atmospheres. For example, a modified castor oil biolubricant showed a 50% mass loss at 339.04°C in an inert atmosphere, while the same mass loss occurred at 338.47°C in an oxidative atmosphere, highlighting the accelerating effect of oxygen on degradation. researchgate.netmdpi.com The onset of thermal decomposition (5% mass loss) for this biolubricant in an oxidative atmosphere was observed at 187°C. mdpi.com
The general thermal instability of triglycerides at elevated temperatures is partly due to the presence of β-hydrogen atoms, which can lead to molecular fragmentation and the formation of polymeric precipitates. researchgate.net In the case of castor oil-based polyurethane resins, thermal degradation occurs in multiple stages. The initial stage, beginning around 285°C, involves the rupture of urethane bonds and the decomposition of ester groups, releasing CO2. scnu.edu.cn Subsequent stages at higher temperatures involve further degradation into amines and smaller organic molecules. scnu.edu.cn
| Atmosphere | Temperature for 5% Mass Loss (°C) | Temperature for 50% Mass Loss (°C) |
| Inert (Nitrogen) | Not specified | 339.04 |
| Oxidative (Air) | 187 | 338.47 |
| Data for a modified castor oil-based biolubricant. mdpi.com |
Pyrolysis Behavior and Volatile Product Characterization of this compound
Pyrolysis involves the thermal decomposition of a substance in the absence of oxygen. When subjected to high temperatures, this compound breaks down into a range of smaller, more volatile molecules. The pyrolysis of ricinoleic acid, the key component of this compound, is known to produce volatile by-products at temperatures around 350°C. researchgate.net
Detailed studies on the pyrolysis of methyl ricinoleate (B1264116), a derivative of ricinoleic acid, provide insight into the specific products formed. The primary pyrolysis products are undecylenic acid methyl ester (UAME) and heptanal (HEP). nih.gov The distribution of these products is highly dependent on the heating rate. Fast pyrolysis favors the formation of UAME and HEP and results in a higher conversion of the parent molecule. nih.gov For instance, in one study, the unreacted fraction of methyl ricinoleate was 20.23% under fast pyrolysis, compared to 42.30% and 56.95% under slow pyrolysis conditions (20°C/min and 5°C/min, respectively). nih.gov
The volatile products from this compound pyrolysis are valuable in the chemical industry. Heptanal is a precursor for fragrances and flavors, while undecylenic acid (derived from its ester) is a key monomer for the production of Nylon-11, a high-performance bioplastic. nih.gov
| Pyrolysis Condition | Unreacted Methyl Ricinoleate (%) | Dehydration Products + Unreacted MR (%) |
| Fast Pyrolysis | 20.23 | Not specified |
| Slow Pyrolysis (20°C/min) | 42.30 | 56.02 |
| Slow Pyrolysis (5°C/min) | 56.95 | 73.79 |
| Data from pyrolysis of Methyl Ricinoleate (MR) at 550°C. nih.gov |
High-Temperature Degradation Mechanisms of this compound in Processing Environments
In typical industrial processing environments, such as lubrication, polymerization, or refining, this compound is exposed to high temperatures in the presence of air, metals, and other reactive species, leading to complex degradation mechanisms. These conditions promote thermoxidative degradation, which is often more aggressive than pyrolysis.
At elevated temperatures, the presence of oxygen drastically changes the degradation pathway, as seen in studies of related polymers. nih.gov For some materials, the onset of mass loss in air can occur at temperatures more than 100°C lower than in an inert nitrogen atmosphere. nih.gov This oxidation-induced degradation leads to the formation of a variety of compounds, including hydroperoxides, aldehydes, ketones, and carboxylic acids, which can increase the viscosity and acidity of the oil. mdpi.com
In food processing, such as the deodorization of vegetable oils, high temperatures (e.g., 210-270°C) can cause the hydrolysis of triacylglycerols (TAGs) into diacylglycerols (DAGs) and free fatty acids (FFAs). ital.sp.gov.br While high heat is effective at removing volatile FFAs, it can also promote the degradation of the base oil. ital.sp.gov.br The fragmentation of the triglyceride molecule at high temperatures can also lead to the formation of polymeric precipitates, which can be detrimental to the performance of lubricants. researchgate.net
Photochemical Stability and Degradation Kinetics of this compound under UV Irradiation
Exposure to ultraviolet (UV) radiation can initiate and accelerate the degradation of this compound through photo-oxidation. UV light provides the energy to generate free radicals, which then initiate the autoxidation chain reaction, similar to thermal oxidation but often proceeding at a faster rate at ambient temperatures.
Studies on other vegetable oils rich in unsaturated fatty acids demonstrate the effects of UV light. In peanuts, UV irradiation is used as an accelerated method to study oxidation. researchgate.net This exposure leads to a significant increase in the content of aldehydes, which are secondary oxidation products, and a decrease in the content of natural antioxidants like tocopherols. researchgate.net Similarly, research on flaxseed oil under UV exposure showed a rapid degradation of carotenoids and a decline in tocopherol content, indicating that these protective phytochemicals are consumed during photo-oxidation. researchgate.net
The degradation of organic molecules under UV irradiation often follows pseudo-first-order kinetics. researchgate.netnih.gov The kinetics are influenced by the wavelength of the UV light, the intensity of the radiation, and the presence of photosensitizers or radical scavengers in the medium. The degradation of this compound under UV light would primarily involve the reaction of the double bonds in the ricinoleic acid chains with photochemically generated radicals, leading to the formation of hydroperoxides and subsequent degradation products. researchgate.net
Advanced Analytical Methodologies for Triricinolein Quantification and Characterization
Chromatographic Techniques for Triricinolein (B104778) Isolation and Analysis
Chromatography stands as a cornerstone for the separation and analysis of complex lipid mixtures. Various chromatographic methods have been adapted and optimized for the specific challenges presented by this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and its Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of triglycerides like this compound, a derivatization step is typically required to increase their volatility. sigmaaldrich.com This often involves the transesterification of the triglyceride into its constituent fatty acid methyl esters (FAMEs). nih.gov The resulting FAMEs, including methyl ricinoleate (B1264116) from this compound, can then be separated and identified by GC-MS. ifremer.fr
Key Research Findings:
GC-MS analysis of castor oil after methylated derivatization is a common first step to determine the fatty acid composition, which is essential for subsequent triglyceride analysis. nih.gov
The technique can be used to analyze volatile metabolites and reveal metabolic changes in organisms that produce ricinoleic acid-containing compounds. mdpi.com
Derivatization techniques, such as creating pentafluorobenzyl (PFB) esters, can enhance the sensitivity of GC-MS for fatty acid analysis. lipidmaps.org
Table 1: GC-MS Parameters for Fatty Acid Analysis (Illustrative Example)
| Parameter | Setting | Purpose |
| Column | Polar (e.g., DB-FFAP) or low-polarity (e.g., SLB-5ms) capillary column | To separate fatty acid methyl esters based on polarity and boiling point. sigmaaldrich.comnih.gov |
| Injection Mode | Split or Splitless | To introduce an appropriate amount of sample onto the column. |
| Oven Temperature Program | Ramped temperature increase (e.g., 105°C to 240°C) | To elute compounds with a wide range of boiling points. nih.gov |
| Carrier Gas | Helium or Hydrogen | To carry the sample through the column. |
| Detector | Mass Spectrometer (Electron Impact or Chemical Ionization) | To identify and quantify the separated compounds. sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile compounds like this compound. torontech.com Unlike GC, HPLC can directly analyze triglycerides without the need for derivatization. isasunflower.org This makes it a more direct method for assessing the purity and quantifying the amount of this compound in a sample. isasunflower.org
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. torontech.com For triglyceride analysis, reversed-phase columns (e.g., C18) are commonly used, where non-polar compounds like this compound are retained longer. nih.govoup.com
Various detectors can be coupled with HPLC, including Ultraviolet (UV) detectors, Evaporative Light Scattering Detectors (ELSD), and Mass Spectrometers (MS). sepscience.comresearchgate.net LC-MS, in particular, provides both retention time data and mass-to-charge ratio information, allowing for the confident identification and quantification of individual triglyceride species. nih.govoup.com
Key Research Findings:
HPLC with ELSD has been successfully used to identify and quantify sixteen molecular species of acylglycerols in castor oil, with this compound (RRR) constituting about 71% of the oil. researchgate.net
LC-MS analysis of castor oil has identified nine different triacylglycerols (TAGs), with this compound accounting for approximately 81% of the total TAG content based on peak areas. nih.govoup.comoup.com
A method for detecting and quantifying castor oil in other oils has been developed based on the presence of the this compound peak in the HPLC chromatogram. isasunflower.org
Table 2: HPLC Methods for this compound Analysis
| Method | Column | Mobile Phase | Detector | Key Finding | Reference |
| HPLC-ELSD | C18 | Acetonitrile/Acetone | ELSD | This compound content of ~71% in castor oil. | researchgate.net |
| LC-MS (APCI) | C18 | Methanol (B129727), 2-propanol, ammonium (B1175870) formate, formic acid | MS | This compound content of ~81% in castor oil. nih.govoup.comoup.com | nih.govoup.comoup.com |
| HPLC-RI | Triglyceride Column | Acetonitrile/Tetrahydrofuran (3:1) | Refractive Index | Linear relationship between this compound peak height and castor oil percentage. | isasunflower.org |
Supercritical Fluid Chromatography (SFC) for this compound Separation and Purification
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines the advantages of both gas and liquid chromatography. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com Supercritical CO2 exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. chromatographyonline.com
SFC is particularly well-suited for the analysis and purification of hydrophobic compounds like triglycerides. academie-sciences.fr Its use of environmentally friendly solvents like CO2 also aligns with the principles of green chemistry. shimadzu.comselvita.com SFC can be used for both analytical-scale quantification and preparative-scale purification of this compound. nih.gov The technique's ability to handle high sample loadings makes it attractive for isolating larger quantities of pure this compound. nih.gov
Key Research Findings:
SFC is considered an environmentally friendly alternative for both analytical and purification applications of hydrophobic compounds like triacylglycerols. academie-sciences.fr
The technique is suitable for the separation of non-polar compounds, lipids, and thermally labile molecules. academie-sciences.fr
SFC is increasingly being used for chiral separations and purification in the pharmaceutical industry, demonstrating its versatility. wikipedia.orgeuropeanpharmaceuticalreview.comchromatographyonline.com
Flash SFC has shown potential for high sample loadings and increased purification productivity compared to flash liquid chromatography. nih.gov
Spectroscopic Quantification of this compound in Complex Mixtures
Spectroscopic techniques offer rapid and non-destructive methods for quantifying this compound, often with minimal sample preparation. These methods are based on the interaction of electromagnetic radiation with the sample.
Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for this compound Content Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require calibration curves with reference standards of the analyte itself. resolvemass.ca The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.camestrelab.com By comparing the integral of a specific this compound signal to that of an internal standard of known concentration, the absolute amount of this compound in a sample can be determined with high precision and accuracy. intertek.com
Both proton (¹H) and carbon-13 (¹³C) NMR can be utilized for qNMR. mdpi.com For triglycerides, the signals from the glycerol (B35011) backbone are often used for quantification. mdpi.com ¹³C NMR, in particular, can provide detailed structural information, allowing for the regiospecific analysis of triglycerides, distinguishing between fatty acids at the sn-1,3 and sn-2 positions of the glycerol backbone. colab.ws
Key Research Findings:
qNMR is a versatile tool for the quantification of vegetable oils and can be applied to both ¹H and ¹³C spectra. mdpi.com
¹³C qNMR has been used to quantify the methanolysis products of castor oil during biodiesel production, including the formation of estolides. auremn.org
The technique offers a non-destructive and highly accurate alternative to chromatographic methods for purity determination and quantification. resolvemass.caintertek.com
Table 3: qNMR for Lipid Analysis
| Nucleus | Key Signals for Quantification | Advantages | Challenges |
| ¹H | Glycerol backbone protons, specific fatty acid protons | High sensitivity, rapid analysis | Signal overlap in complex mixtures. |
| ¹³C | Glycerol backbone carbons, carbonyl carbons | High resolution, detailed structural information | Lower natural abundance and sensitivity compared to ¹H. mdpi.com |
Infrared and Near-Infrared Spectroscopy for Rapid this compound Quantification
Infrared (IR) and Near-Infrared (NIR) spectroscopy are rapid, non-destructive analytical techniques that measure the absorption of IR or NIR radiation by a sample. rsc.org This absorption corresponds to the vibrations of specific chemical bonds within the molecules. For this compound, characteristic absorptions arise from functional groups such as C-H, C=O (ester), and O-H (hydroxyl).
NIR spectroscopy, in particular, has gained significant traction for the quality control of agricultural products, including oilseeds like castor beans. nir-for-food.commdpi.com By developing calibration models using multivariate data analysis techniques like Partial Least Squares (PLS) regression, NIR can be used to predict the oil content, and by extension, the this compound content, in intact seeds without any sample preparation. biochemjournal.comresearchgate.netbiochemjournal.com This makes it an ideal tool for high-throughput screening in breeding programs and for process monitoring in industrial settings. biochemjournal.comresearchgate.netbiochemjournal.comthermofisher.com
Key Research Findings:
Fourier Transform Near-Infrared (FT-NIR) spectroscopy has been successfully used to predict the oil content in castor seeds with high accuracy (r² = 0.9972). biochemjournal.comresearchgate.netbiochemjournal.com
NIR spectroscopy can differentiate between viable and non-viable castor seeds, with the spectral regions related to oil content being crucial for this determination. mdpi.com
The technique is non-destructive, allowing for the analysis of intact seeds, which is a significant advantage for preserving valuable samples. mdpi.com
Table 4: NIR Spectroscopy for Castor Seed Analysis
| Parameter | Wavelength Range (nm) | Calibration Model | Key Performance Metric | Reference |
| Oil Content | 1000-2500 | Partial Least Squares (PLS) Regression | r² = 0.9972, SEP = 0.0848 | biochemjournal.comresearchgate.netbiochemjournal.com |
| Seed Viability | 965-1701 | Partial Least Squares Discriminant Analysis (PLS-DA) | Prediction Accuracy: 98.7% (Training), 99.6% (Test) | mdpi.com |
Hyphenated Techniques for Comprehensive this compound Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex lipid matrices. researchgate.net These approaches provide both high-resolution separation and specific identification of individual components, which is crucial for the comprehensive characterization of this compound and its related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and its Non-Volatile Transformation Products
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of triacylglycerols (TAGs) like this compound. marinelipids.canih.gov This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the identification and quantification of individual TAG species within complex mixtures such as castor oil. researchgate.netmarinelipids.ca
The analysis of castor oil by LC-MS has identified this compound as the major triacylglycerol, constituting approximately 71-81% of the total TAG content. researchgate.netscienceopen.com In addition to the predominant this compound, other minor acylglycerols containing ricinoleic acid have also been identified. researchgate.net The use of reversed-phase liquid chromatography is common for TAG analysis, where separation is based on the partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. researchgate.net Due to the presence of hydroxyl groups, the TAGs in castor oil may not follow the typical elution patterns based on the equivalent carbon number (ECN), necessitating modified rules for characterization. researchgate.net
Fragmentation Analysis and Structural Elucidation:
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions and analyzing the resulting product ions. In the analysis of this compound and other ricinoleate-containing TAGs, electrospray ionization (ESI) is commonly used, often with the addition of adduct-forming salts like sodium acetate (B1210297) to enhance ionization. The fragmentation of the sodiated molecular ion of a triacylglycerol in MS/MS experiments typically involves the neutral loss of one or more fatty acid chains. For instance, in the analysis of castor oil, the fragment ion corresponding to the loss of one ricinoleic acid from the molecular ion of a diricinoleoyl-triacylglycerol can be observed, aiding in the identification of the fatty acid constituents. nih.gov More advanced techniques like MS³ can provide even more detailed structural characterization of TAGs. nih.gov
Non-Volatile Transformation Products:
This compound, particularly when exposed to heat or oxidative conditions, can undergo various chemical transformations, leading to the formation of non-volatile products. These products primarily arise from the oxidation of the fatty acid chains. LC-MS is a key technique for the identification of these oxidation products, which can include epoxides, hydroxides, and ketones. marinelipids.caaocs.org The analysis of heated triolein (B1671897), a structurally similar TAG, has revealed the formation of epoxy, hydroperoxy, and keto derivatives. aocs.org These oxidative changes can significantly alter the chemical and physical properties of the oil. The study of these non-volatile derivatives is crucial for understanding the degradation pathways of this compound. qut.edu.au
Below is an interactive data table summarizing the major triacylglycerols typically identified in castor oil using LC-MS analysis.
| Triacylglycerol Species | Abbreviation | Approximate Content (%) |
| This compound | RRR | 71 - 81 |
| Diricinoleoyl-oleoyl-glycerol | RRO | 5.6 - 8.8 |
| Diricinoleoyl-linoleoyl-glycerol | RRL | 1.2 - 6.6 |
| Diricinoleoyl-stearoyl-glycerol | RRS | 1.1 - 8.2 |
| Diricinoleoyl-palmitoyl-glycerol | RRP | 0.47 - 0.9 |
| Diricinoleoyl-linolenoyl-glycerol | RRLn | 0.15 |
Note: The exact composition can vary depending on the castor bean variety and processing methods. R represents ricinoleic acid.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Detailed this compound Profiling
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry, particularly with a time-of-flight (TOF) mass analyzer (GCxGC-TOFMS), offers significantly enhanced separation power for the analysis of complex mixtures like those containing this compound and its derivatives. nih.govnih.gov This technique subjects the entire sample to two distinct chromatographic separations, resulting in a highly detailed profile of the volatile and semi-volatile components. nih.gov While the direct analysis of intact this compound by GC is challenging due to its low volatility, GCxGC-MS is exceptionally well-suited for the detailed profiling of the fatty acid methyl esters (FAMEs) derived from this compound after a derivatization step. researchgate.netacs.org
The enhanced peak capacity of GCxGC allows for the separation of closely related fatty acid isomers that may co-elute in a single-dimension GC analysis. researchgate.net The resulting GCxGC contour plots provide a visual representation of the different compound classes within the sample. nih.gov For the analysis of FAMEs, a common column combination involves a nonpolar column in the first dimension and a more polar column in the second dimension. researchgate.net This setup separates the FAMEs based on boiling point in the first dimension and polarity in the second, providing a structured and informative chromatogram.
The high-resolution capabilities of TOF-MS, when coupled with GCxGC, enable accurate mass measurements and confident compound identification. nih.gov This is particularly valuable for distinguishing between fatty acids with similar structures.
The following table outlines a typical GCxGC-MS setup for the analysis of fatty acid methyl esters derived from a complex lipid sample.
| Parameter | Setting |
| First Dimension Column | e.g., DB-1 (nonpolar) |
| Second Dimension Column | e.g., DB-Wax (polar) |
| Modulator | Cryogenic or flow-based |
| Modulation Period | e.g., 3.5 - 8 seconds |
| Mass Spectrometer | Time-of-Flight (TOF) or Quadrupole |
| Ionization Mode | Electron Ionization (EI) |
Advanced Sample Preparation Strategies for this compound Extraction and Derivatization
Effective sample preparation is a critical step for the accurate quantification and characterization of this compound. This involves the efficient extraction of the lipid from its matrix, followed by derivatization to make it suitable for certain analytical techniques, particularly gas chromatography.
Extraction of this compound:
This compound is primarily found in castor oil, which is extracted from the seeds of the castor bean (Ricinus communis). Common methods for oil extraction include mechanical pressing and solvent extraction. nih.gov
Mechanical Pressing: This method, often referred to as cold pressing when performed at low temperatures, involves physically pressing the seeds to release the oil. thermsr.com It is a preferred method for obtaining high-quality oil as it avoids the use of chemical solvents.
Solvent Extraction: Solvents like n-hexane are widely used to extract the remaining oil from the seed cake after mechanical pressing to maximize the yield. nih.govscielo.br Supercritical fluid extraction using carbon dioxide (SC-CO₂) is a more environmentally friendly alternative, although it may result in lower yields compared to hexane (B92381) extraction. scielo.br
Purification: After extraction, the crude oil may undergo purification steps such as degumming, which removes phosphatides, to improve its quality and stability. nih.gov
Derivatization of this compound for Analysis:
For gas chromatographic analysis, the high molecular weight and low volatility of intact this compound necessitate its conversion into more volatile derivatives. This is typically achieved by transesterification to form fatty acid methyl esters (FAMEs). rsc.org The presence of a hydroxyl group on the ricinoleic acid moiety requires special consideration during derivatization.
Transesterification to FAMEs: This is a standard procedure where the triacylglycerols are reacted with an alcohol, usually methanol, in the presence of a catalyst (acidic or basic) to produce FAMEs and glycerol. rsc.org
Derivatization of the Hydroxyl Group: To improve chromatographic performance and obtain informative mass spectra, the hydroxyl group of the ricinoleic acid methyl ester is often further derivatized. rsc.org
Silylation: This is a common method where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.org This increases the volatility and provides characteristic fragmentation patterns in mass spectrometry.
Other Derivatization Reagents: For liquid chromatography analysis, various derivatization reagents can be used to enhance detection sensitivity. These include reagents that introduce a chromophore for UV detection or a fluorescent tag for fluorescence detection. nih.govqau.edu.pk For instance, dansyl chloride can be used to derivatize hydroxyl groups, significantly improving detection limits in HPLC-FLD. nih.gov For LC-MS, reagents containing a readily ionizable group, such as a quaternary amine, can be employed to improve ionization efficiency. nih.govmdpi.com
The choice of extraction and derivatization method depends on the specific analytical goal, whether it is the quantification of total this compound, the detailed profiling of its fatty acid components, or the identification of its transformation products.
Biochemical and Enzymatic Transformations of Triricinolein Non Human Physiological Focus
Substrate Specificity and Kinetic Characterization of Lipases Acting on Triricinolein (B104778) In Vitro
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides. Their activity and specificity towards this compound vary significantly depending on the enzyme's source.
Seed lipases often exhibit selectivity for the dominant fatty acids present in their native storage lipids. scielo.br Consequently, lipase (B570770) extracted from the endosperm of castor beans shows a high degree of specificity and activity for this compound. scielo.br This specificity is a common trait among plant lipases; for example, rapeseed lipase is most active on trierucin, and corn lipase on triolein (B1671897) and trilinolein.
Studies characterizing the kinetics of lipases on this compound are less common than for other triglycerides like triolein. However, research on the hydrolysis of castor oil, which is predominantly this compound, provides insights. For instance, lipases from different microbial sources are used to hydrolyze this compound to produce ricinoleic acid. In one study, lipase from Candida rugosa was noted for its hydrolytic efficiency on castor oil. While specific K_m and V_max values for this compound are not widely reported, the general mechanism involves the stepwise hydrolysis of the ester bonds. jst.go.jpnih.gov The enzyme's preference for the sn-1, sn-2, or sn-3 positions on the glycerol (B35011) backbone (regioselectivity) is a critical factor in these transformations. For example, 1,3-specific lipases are crucial for the targeted synthesis of 2-monoricinolein from this compound. researchgate.net
Table 1: Specificity of Various Lipases
| Lipase Source | Preferred Substrate | Observed Activity/Selectivity Notes |
|---|---|---|
| Castor Bean (Ricinus communis) | This compound | High selectivity for its endogenous storage lipid. scielo.br Used as a biocatalyst in esterification reactions. scielo.br |
| Rhizopus oryzae (ROL) | This compound | Used for methanolysis of this compound to produce 2-monoricinolein with high yield (78%). nih.gov |
| Aspergillus tamarii | Castor Oil (this compound) | Showed the highest level of lipolytic activity among several tested fungi on a castor oil medium. researchgate.net |
| Aspergillus flavus | Castor Oil (this compound) | Effectively used for the biotransformation of castor oil to produce ricinoleic acid. mdpi.com |
Microbial Metabolism and Biotransformation Pathways of this compound
Microorganisms can utilize this compound as a carbon source, first hydrolyzing it into glycerol and ricinoleic acid, which are then further metabolized.
Bacterial Degradation and Utilization of this compound
The bacterial degradation of this compound begins with extracellular lipases that break it down into its constituents. The resulting ricinoleic acid is then transported into the bacterial cell for further catabolism. The primary pathway for fatty acid degradation in bacteria is the β-oxidation cycle. researchgate.net This process involves a sequence of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA in each cycle. researchgate.net
For unsaturated fatty acids like ricinoleic acid, additional enzymes are required to handle the double bond. The presence of a hydroxyl group on ricinoleic acid also necessitates specific enzymatic machinery. While the complete degradation pathway in a single bacterium is not fully elucidated, it is known that various bacteria, including those from the genera Pseudomonas and members of the families Syntrophomonadaceae and Syntrophaceae, can degrade long-chain fatty acids. nih.govjmb.or.kr In anaerobic environments, the breakdown of long-chain fatty acids is often carried out by syntrophic bacteria in cooperation with methanogenic archaea. nih.gov The intermediates of β-oxidation are channeled into the central metabolism to generate energy and biosynthetic precursors. researchgate.net
Fungal Bioconversion of this compound into Value-Added Products
Fungi, particularly yeasts and molds, are widely used for the biotransformation of lipids. researchgate.net Several fungal species can grow on castor oil, using their extracellular lipases to hydrolyze this compound. researchgate.net The released ricinoleic acid can then be converted into various valuable compounds.
A significant application is the production of γ-decalactone, a high-value aroma compound with a peach-like fragrance used in the food and cosmetic industries. researchgate.net Yeasts such as Yarrowia lipolytica are particularly effective in this bioconversion. researchgate.netgoogle.com The pathway involves the controlled β-oxidation of ricinoleic acid. The chain is shortened through several cycles until a 4-hydroxydecanoic acid intermediate is formed. This intermediate then undergoes intramolecular esterification (lactonization), often spontaneously at low pH, to form γ-decalactone. researchgate.net
Other fungi, like Aspergillus and Penicillium species, are also known for their lipolytic activities and can be employed to produce free ricinoleic acid from this compound for various industrial applications. mdpi.com
Table 2: Fungal Bioconversion Products from this compound/Ricinoleic Acid
| Microorganism | Substrate | Primary Value-Added Product | Metabolic Pathway |
|---|---|---|---|
| Yarrowia lipolytica | Ricinoleic Acid / Castor Oil | γ-Decalactone | Peroxisomal β-oxidation followed by lactonization. researchgate.netresearchgate.net |
| Sporobolomyces spp. | Ricinoleic Acid | γ-Decalactone | β-oxidation. researchgate.net |
| Aspergillus flavus BU22S | Castor Oil | Ricinoleic Acid | Lipase-mediated hydrolysis. mdpi.com |
| Aspergillus tamarii | Castor Oil | Ricinoleic Acid (via hydrolysis) | High lipase activity leading to oil biodeterioration. researchgate.net |
Enzymatic Synthesis of this compound-Derived Partial Glycerides and Esters
The specific structure of this compound allows for the enzymatic synthesis of valuable derivatives, such as partial glycerides (monoricinolein and diricinolein) and other esters. These reactions are typically catalyzed by lipases under controlled conditions, often in organic solvents to shift the reaction equilibrium towards synthesis rather than hydrolysis.
The production of specific diricinolein isomers is of particular interest. For example, 1,2(2,3)-diricinolein can be synthesized in a two-step enzymatic process. First, this compound is subjected to methanolysis using a 1,3-regiospecific lipase, such as the one from Rhizopus oryzae (ROL), to produce 2-monoricinolein. nih.gov The isolated 2-monoricinolein is then esterified with another molecule of ricinoleic acid, again using a lipase like ROL, to yield 1,2(2,3)-diricinolein with high purity. nih.gov These partial glycerides are useful as emulsifiers and as substrates for studying lipid biosynthesis. usda.gov
Lipases can also be used to synthesize various other esters by reacting the hydroxyl group of the ricinoleic acid moieties in this compound or by using ricinoleic acid itself with different alcohols. This allows for the creation of a wide range of bio-based products, including estolides and biolubricants.
Role of this compound in Plant Lipid Biosynthesis, Storage, and Germination Physiology
In its native plant, Ricinus communis, this compound serves as the primary energy and carbon storage form within the seed's endosperm. mdpi.com
Biosynthesis and Storage: The biosynthesis of this compound is a highly specialized process. It begins with oleic acid attached to phosphatidylcholine in the endoplasmic reticulum (ER). A specific enzyme, oleate-12-hydroxylase (a fatty acid hydroxylase, FAH12), introduces a hydroxyl group at the 12th carbon of the oleic acid, converting it to ricinoleic acid. researchgate.net This newly synthesized ricinoleic acid is then efficiently channeled into triacylglycerol (TAG) synthesis. A key enzyme in this process is a type-2 diacylglycerol acyltransferase (RcDGAT2), which shows a strong preference for ricinoleoyl-CoA and diacylglycerols containing ricinoleic acid. This specificity is crucial for the plant's ability to accumulate oil containing up to 90% this compound. researchgate.netresearchgate.net The synthesized this compound is stored in specialized organelles called oil bodies within the endosperm cells. researchgate.net
Germination Physiology: During germination, which can be affected by temperature, the stored this compound is mobilized to provide energy for the growing embryo. scielo.br This process starts with the hydrolysis of this compound by lipases, releasing glycerol and free ricinoleic acid. The fatty acids are then transported into specialized peroxisomes called glyoxysomes. Inside the glyoxysomes, the ricinoleic acid undergoes β-oxidation to produce acetyl-CoA. The acetyl-CoA enters the glyoxylate (B1226380) cycle, a metabolic pathway unique to plants and some microorganisms, which converts it into succinate (B1194679). The succinate is then transported to the mitochondria and converted into malate (B86768) and oxaloacetate, which are subsequently used in the cytoplasm to synthesize sucrose (B13894) via gluconeogenesis. This sucrose is then transported to the growing embryo to fuel its development until it can perform photosynthesis.
Applications of Triricinolein in Advanced Materials and Industrial Chemistry Mechanism and Chemical Basis Focused
Triricinolein (B104778) as a Precursor for Polymeric Materials
The chemical architecture of this compound makes it an ideal bio-based starting material for the synthesis of a diverse array of polymers. nih.gov The inherent hydroxyl functionality allows it to act as a natural polyol, a key building block for polyurethanes, while other reactive sites can be leveraged to create polyesters, polyamides, and other bioplastics. castoroil.innih.gov
Synthesis and Characterization of Polyurethanes from this compound-Derived Polyols
The synthesis of polyurethanes (PUs) from this compound is a well-established process that capitalizes on its natural polyol structure. The average hydroxyl functionality of this compound (castor oil) is approximately 2.7, making it suitable for creating cross-linked PU networks. wikipedia.org The process typically involves two main steps: the preparation of a polyol from this compound and its subsequent reaction with a diisocyanate.
Polyol Synthesis: While this compound can be used directly, it is often chemically modified through processes like transesterification with other polyols (e.g., glycerol) to create new "biopolyols" with tailored hydroxyl values and molecular weights. researchgate.netias.ac.in This step allows for precise control over the properties of the final polyurethane. For instance, a polyol with a hydroxyl value of 190 mg KOH/g and a molecular weight of 2786 g/mol has been synthesized via the transesterification of castor oil. ias.ac.in
Polymerization: The this compound-derived polyol is then reacted with a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI) or isophorone diisocyanate (IPDI), in the presence of a catalyst. ias.ac.inresearchgate.netijariie.com The hydroxyl groups on the polyol react with the isocyanate groups (-NCO) to form urethane linkages (-NH-(C=O)-O-), resulting in the polyurethane polymer. ijariie.com
Characterization: The resulting polyurethanes are characterized using various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the formation of urethane bonds and the disappearance of the NCO peak (around 2270 cm⁻¹), indicating a complete reaction. ias.ac.in Thermal properties are assessed using Thermal Gravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA). TGA reveals the thermal stability of the polymer, with studies showing castor oil-based PUs can be stable up to 259°C. ias.ac.in DMA is used to determine the glass transition temperature (Tg), a key indicator of the material's rigidity and flexibility. ijariie.com Research has demonstrated that these PUs can exhibit low glass transition temperatures (e.g., -15.8°C), indicating their suitability for applications requiring flexibility. ias.ac.in
Table 1: Properties of a Polyurethane Synthesized from this compound-Derived Polyol An interactive data table is available below.
| Property | Value | Source |
|---|---|---|
| Polyol Hydroxyl Value | 190 mg KOH/g | ias.ac.in |
| Polyol Molecular Weight | 2786 g/mol | ias.ac.in |
| Diisocyanate Used | 4,4'-diphenylmethane diisocyanate (MDI) | ias.ac.in |
| Glass Transition Temperature (Tg) | -15.8°C | ias.ac.in |
| Thermal Stability (Decomposition Temp.) | 259°C | ias.ac.in |
| Appearance | Amorphous and Homogeneous Film | ias.ac.in |
Development of Biodegradable Polymers and Bioplastics Incorporating this compound
This compound is a cornerstone in the development of sustainable bioplastics, which are polymers derived from renewable resources and are often biodegradable. castoroil.in Its derivatives serve as key monomers for several commercially significant bioplastics.
Polyamide 11 (Nylon 11): One of the most prominent examples is Polyamide 11 (PA 11), a high-performance bioplastic marketed under the trade name Rilsan®. castoroil.inwikipedia.org The synthesis begins with the chemical transformation of this compound's main component, ricinoleic acid. Through a multi-step process involving transesterification, pyrolysis, hydrolysis, and amination, ricinoleic acid is converted into 11-aminoundecanoic acid. wikipedia.org This monomer then undergoes self-condensation polymerization to form Polyamide 11. knowingfabric.com PA 11 is valued for its excellent thermal stability, mechanical strength, and chemical resistance, finding applications in demanding sectors like automotive, aerospace, and electronics. wikipedia.orgarkema.com
Polyesters: this compound is also a precursor for biodegradable aliphatic polyesters. researchgate.net A facile method involves the polyesterification of monomers derived from castor oil, such as 11-bromoundecanoic acid. acs.orgacs.orgresearchgate.net This step-growth polymerization relies on the efficient reaction between the carboxylic acid and carbon-bromide terminal groups under alkaline conditions to form the polyester backbone. acs.orgacs.org The resulting bioplastics exhibit good crystallinity, and their degradation can be controlled by factors such as the alkalinity of the environment and the hydrophobicity of the polymer chain. acs.org These materials show significant promise for sustainable applications. acs.orgresearchgate.net Research into the self-catalyzed melt polycondensation of ricinoleic acid with various diols has produced polyesters with a wide range of elastic moduli, demonstrating potential for use as tissue scaffolds. researchgate.net
Chemical Modifications of this compound for Enhanced Polymer Performance
To broaden the applicability of this compound-based polymers, its chemical structure can be strategically modified to enhance specific properties. These modifications target the three primary reactive sites: the ester linkages, the hydroxyl groups, and the carbon-carbon double bonds. nih.gov
Hydrogenation: This process involves the catalytic addition of hydrogen across the double bonds of the ricinoleic acid chains. This converts the unsaturated fatty acid into the saturated 12-hydroxystearic acid. The resulting hydrogenated castor oil (HCO) is a hard, waxy solid. gokulagro.com This modification eliminates sites of oxidative instability and increases the melting point, making it a valuable component in the formulation of coatings, greases, and various polymer blends where higher rigidity and thermal stability are required. nih.govgokulagro.com
Epoxidation: The double bond in the ricinoleic acid moiety can be converted into a highly reactive oxirane (epoxide) ring. Epoxidized castor oil is a valuable intermediate used as a plasticizer and stabilizer for polymers like PVC. nih.gov The epoxide rings can be further opened to introduce a variety of functional groups, creating novel polyols for polyurethane synthesis with altered reactivity and cross-linking density, thereby fine-tuning the mechanical properties of the final polymer. nih.gov
Dehydration: The removal of the hydroxyl group and an adjacent hydrogen atom from the ricinoleic acid chain introduces a second double bond, converting the non-drying castor oil into a drying oil with properties similar to linseed or tung oil. wikipedia.org This dehydrated castor oil is capable of oxidative cross-linking when exposed to air, forming a durable, resilient film, which is a critical property for its use in paints, varnishes, and protective coatings. wikipedia.org
This compound in Advanced Lubricant Formulations: Chemical Aspects and Modification
This compound's molecular structure provides inherent lubricity, high viscosity, and good solvency, making it a valuable base stock for biodegradable lubricants. wikipedia.orgmdpi.compsu.edu Its performance can be significantly enhanced through chemical derivatization to meet the demands of modern industrial and automotive applications.
Chemical Derivatization of this compound for Enhanced Lubricity and Viscosity Performance
While castor oil itself has been used as a lubricant, particularly in high-performance racing engines, its poor oxidative stability and tendency to form gums limit its widespread use. wikipedia.org Chemical modifications are employed to overcome these limitations and improve key performance metrics like lubricity, viscosity index, and thermal stability.
One effective strategy involves esterification of the ricinoleic acid derived from this compound with various alcohols. For example, biolubricants synthesized from castor oil fatty acids and isoamyl alcohol have been shown to possess superior tribological properties. researchgate.net Further chemical modification of these esters, such as epoxidation of the double bond followed by the opening of the oxirane ring, can dramatically improve performance. This two-step modification results in a lubricant with a significantly higher oxidation stability time and a lower friction coefficient compared to conventional mineral oil. researchgate.net
Another approach is the polymerization of this compound (castor oil) with other monomers to create multifunctional lubricant additives. researchgate.net Copolymers of castor oil and acrylates, for instance, can act as effective viscosity index improvers and pour point depressants in mineral oil formulations. researchgate.net
Table 2: Tribological Performance of a Chemically Modified this compound-Based Biolubricant An interactive data table is available below.
| Lubricant Sample | Friction Coefficient (Compared to Mineral Oil) | Wear Scar Diameter (Compared to Mineral Oil) | Source |
|---|---|---|---|
| Esterified Castor Oil (BL1) | 21.5% Lower | 5.2% Lower | researchgate.net |
| Epoxidized & Ring-Opened Ester (BL2) | 43.1% Lower | 40.4% Lower | researchgate.net |
Structure-Property Relationships of this compound-Based Lubricants
The lubricating performance of this compound and its derivatives is directly linked to their molecular architecture.
Polarity and Lubricity: The high polarity imparted by the ester and hydroxyl functional groups is a key contributor to this compound's excellent lubricity. acs.org These polar groups have a strong affinity for metal surfaces, forming a tightly adsorbed, protective molecular film. This film provides effective boundary lubrication, reducing direct metal-to-metal contact, which minimizes friction and wear. acs.org
Viscosity: this compound's uniquely high viscosity compared to other vegetable oils is a direct result of intermolecular hydrogen bonding between the hydroxyl groups on adjacent fatty acid chains. psu.eduacs.org This high viscosity provides a robust fluid film under high pressure and temperature, but can be a disadvantage at low temperatures. Chemical modifications that disrupt this hydrogen bonding or alter the chain structure can be used to create lubricants with a more favorable viscosity index—meaning the viscosity changes less with temperature. mdpi.com
Thermal and Oxidative Stability: The carbon-carbon double bond in the ricinoleic acid chain is the primary site of thermal and oxidative degradation. acs.org This susceptibility is a major drawback for vegetable oil-based lubricants. Chemical modifications that eliminate this double bond, such as hydrogenation, significantly improve the oil's stability at high temperatures, making it suitable for a wider range of applications. wikipedia.org
By understanding these structure-property relationships, it is possible to chemically engineer this compound-based molecules to create high-performance, biodegradable lubricants tailored for specific and demanding applications. smolecule.com
This compound as a Chemical Feedstock for Specialty Chemicals
This compound, the triglyceride of ricinoleic acid, is a primary constituent of castor oil, comprising approximately 80-90% of its composition. Its unique chemical structure, featuring a hydroxyl group and a double bond on each fatty acid chain, makes it an exceptionally versatile and valuable renewable feedstock for the chemical industry. Unlike other vegetable oils, the reactive sites on the ricinolein moiety allow for a variety of chemical transformations, leading to the synthesis of a wide array of specialty chemicals that find applications in polymers, lubricants, surfactants, and cosmetics. This positions this compound as a key platform molecule within a bio-based economy, enabling the production of high-performance materials from a sustainable source.
Production of Dicarboxylic Acids (e.g., Sebacic Acid) and Unsaturated Fatty Acids (e.g., Undecylenic Acid) from this compound Cleavage
The cleavage of the ricinoleic acid backbone, derived from the saponification of this compound, is a cornerstone of oleochemistry, yielding two highly valuable chemical intermediates: sebacic acid and undecylenic acid.
Sebacic Acid Production: Sebacic acid, a ten-carbon dicarboxylic acid, is produced commercially through the alkaline cleavage or fusion of ricinoleic acid at high temperatures. google.comgoogle.com This process typically involves reacting castor oil or its hydrolysate, ricinoleic acid, with a strong alkali like sodium hydroxide at temperatures ranging from 250°C to 320°C. google.comgoogle.com The reaction proceeds via a retro-aldol fission mechanism at the hydroxyl group and the adjacent double bond. This cleavage breaks the 18-carbon ricinoleic acid chain into an 8-carbon fragment (2-octanol) and a 10-carbon fragment that is subsequently oxidized to the disodium salt of sebacic acid. google.com Acidification of this salt precipitates the free sebacic acid. google.com Research has focused on optimizing this process to improve yield and environmental footprint, for instance, by using solid-phase cleavage without harsh thinning agents like phenol. nih.govacs.org
Undecylenic Acid Production: Undecylenic acid, an 11-carbon monounsaturated fatty acid, is another critical product derived from this compound. It is primarily obtained through the thermal cracking or pyrolysis of castor oil at high temperatures, often under vacuum. researchgate.net This process cleaves the ricinoleic acid molecule to yield undecylenic acid and heptaldehyde. researchgate.net Undecylenic acid serves as a vital precursor for the synthesis of polymers like Nylon-11 and various pharmaceuticals and fragrances. researchgate.net
| Product | Production Method | Key Reactants | Temperature Range (°C) | Co-product | Reported Yield |
| Sebacic Acid | Alkaline Cleavage | Ricinoleic Acid, NaOH/KOH | 250 - 320 | 2-Octanol | 70-77% |
| Undecylenic Acid | Pyrolysis/Thermal Cracking | Ricinoleic Acid/Castor Oil | >400 | Heptaldehyde | Varies with process |
Table 1: Summary of production parameters for key specialty chemicals derived from this compound cleavage. Data compiled from multiple sources. google.comgoogle.comnih.gov
Synthesis of Bio-Based Surfactants and Emulsifiers from this compound Derivatives
The inherent structure of ricinoleic acid, with its hydrophobic carbon chain and hydrophilic hydroxyl and carboxyl groups, makes it an ideal starting material for a diverse range of bio-based surfactants and emulsifiers. omnitechintl.com Through chemical modification, the amphiphilic properties of this compound derivatives can be precisely tailored for specific applications.
Esterification is a common route to produce these surfactants. The hydroxyl group on the ricinoleic acid chain can be esterified with various compounds to create non-ionic surfactants. For example, reaction with polyethylene glycol (PEG) can yield castor oil-PEG hybrids that form stable oil-in-water emulsions. researchgate.net Similarly, the carboxyl group of ricinoleic acid can be reacted with polyols like glycerol (B35011) to form polyglycerol polyricinoleate (PGPR), a widely used water-in-oil emulsifier in the food industry.
Furthermore, the ricinoleic acid molecule can be oxidized and then esterified with other fatty acids (e.g., lauric acid, oleic acid) to create novel ester compounds. ui.ac.id These derivatives have shown the ability to stabilize water-in-oil emulsions for extended periods. ui.ac.id The development of such surfactants from renewable feedstocks like this compound is a significant step towards replacing petroleum-derived surface-active agents. researchgate.netnih.gov These bio-based alternatives are sought after for their favorable biodegradability and potentially lower toxicity. omnitechintl.comresearchgate.net
Interfacial and Emulsifying Properties of this compound: Mechanistic Studies
The interfacial and emulsifying behavior of this compound and its derivatives are governed by their molecular structure and ability to adsorb at immiscible fluid interfaces, such as oil and water. While this compound itself is a neutral lipid, its derivatives are designed to have pronounced amphiphilic character, enabling them to effectively reduce interfacial tension and stabilize emulsions.
Surface Tension Reduction Mechanisms and Adsorption Behavior of this compound
Surfactants function by adsorbing at an interface and lowering the system's free energy. For derivatives of this compound, the long, hydrophobic fatty acid chains orient away from the aqueous phase, while a polar headgroup remains anchored in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby reducing surface tension. google.com
The effectiveness of a surfactant is often quantified by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution. Bio-based zwitterionic surfactants synthesized from ricinoleic acid have demonstrated excellent surface activity, with minimum surface tensions ranging from 28.4 mN/m to 32.8 mN/m and extremely low CMCs. researchgate.net The adsorption behavior at the solid-liquid interface is also critical, as it governs properties like wetting. nih.gov The specific orientation and packing of the bulky ricinoleyl chains at the interface dictate the efficiency of surface tension reduction. nih.govmdpi.com The presence of the hydroxyl group and the double bond along the fatty acid chain can influence this packing, leading to unique interfacial properties compared to saturated fatty acid-based surfactants.
Emulsion Stability Mechanisms and Microstructure Formation Involving this compound
Emulsions are thermodynamically unstable systems that require the presence of an emulsifier to prevent the dispersed droplets from coalescing. nih.gov Derivatives of this compound stabilize emulsions through several mechanisms, primarily steric repulsion. ijirss.com
Steric Repulsion: The large, bulky ricinoleyl groups of emulsifiers like PGPR adsorb at the oil-water interface, forming a dense protective layer around the dispersed droplets. ijirss.com This layer acts as a physical barrier, sterically hindering the close approach and coalescence of droplets, which is a primary mechanism of emulsion breakdown. fiveable.me This is particularly effective in water-in-oil emulsions, where electrostatic repulsion is less significant due to the low dielectric constant of the oil continuous phase. ijirss.com
Interfacial Film Properties: The stability of the emulsion is also dependent on the mechanical strength and viscoelasticity of the interfacial film formed by the emulsifier. fiveable.me The unique structure of ricinoleic acid derivatives can lead to the formation of rigid, structured interfacial films that further enhance stability against coalescence. researchgate.net
The type of derivative and its hydrophilic-lipophilic balance (HLB) determine the resulting emulsion microstructure. Emulsifiers with low HLB values, such as those derived from the esterification of ricinoleic acid, tend to form stable water-in-oil (w/o) emulsions. ui.ac.id The size and distribution of the dispersed droplets are influenced by the concentration of the emulsifier and the processing conditions used during emulsification. nih.gov Understanding these relationships allows for the design of emulsions with specific microstructures and physical properties for various applications.
Contributions of this compound to Sustainable Chemistry and Biorefinery Concepts
This compound is a prime example of a renewable platform molecule that is central to the advancement of sustainable chemistry and modern biorefinery concepts. researchgate.net Its utility stems from its status as a non-edible, high-yield oilseed crop, which avoids the food-versus-fuel debate associated with other vegetable oils. The chemical versatility of this compound allows it to be a direct substitute for petrochemical feedstocks in a multitude of chemical value chains.
In a biorefinery model, castor beans are processed to extract this compound-rich oil, which is then fractionated or chemically converted into a spectrum of value-added products. mdpi.com As detailed previously, cleavage reactions produce sebacic and undecylenic acids, which are foundational building blocks for bio-based plastics (e.g., polyamides), lubricants, and plasticizers. google.comresearchgate.net Further derivatization leads to the production of bio-surfactants, emulsifiers, and coating components, contributing to the "greening" of the consumer products and materials industries. omnitechintl.comresearchgate.net
The use of this compound aligns with the core principles of green chemistry by utilizing a renewable feedstock, creating biodegradable products, and often employing more environmentally benign catalytic processes compared to traditional petrochemical synthesis. researchgate.net By providing a sustainable pathway to essential chemical intermediates, this compound helps to reduce the chemical industry's reliance on fossil fuels, decrease its carbon footprint, and move towards a more circular and sustainable economic model.
Computational and Theoretical Studies of Triricinolein
Quantum Chemical Calculations of Triricinolein (B104778) Electronic Structure and Reactivity
Quantum chemical calculations, rooted in solving the Schrödinger equation, offer a first-principles approach to understanding the electronic structure of molecules. ornl.govwikipedia.org These methods are invaluable for predicting a range of molecular properties without reliance on experimental parameters. ornl.gov For a large molecule like this compound, methods like Density Functional Theory (DFT) are particularly useful for balancing computational cost with accuracy. wikipedia.orgnih.gov
Detailed quantum chemical studies specifically on this compound are not abundant in the literature, but the principles can be applied to elucidate its characteristics. Such calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the hydroxyl group on each ricinoleic acid chain introduces significant polarity, which would be reflected in the molecule's calculated electrostatic potential map, highlighting it as a reactive center for processes like esterification or polymerization. researchgate.net
Theoretical calculations can also predict spectroscopic properties, which can then be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the computed structure. rsdjournal.orgwikipedia.org
| Quantum Chemical Method | Calculable Property | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO energies), Electrostatic Potential, Bond Energies | Predicts reactive sites (e.g., hydroxyl groups, ester linkages) and explains relative bond stabilities. |
| Hartree-Fock (HF) | Molecular Orbitals, Electronic Energy | Provides a foundational understanding of the molecule's electronic configuration. |
| Time-Dependent DFT (TD-DFT) | Excited States, UV-Vis Spectra | Predicts spectroscopic fingerprints for identification and characterization. |
| Vibrational Frequency Analysis | IR and Raman Spectra | Aids in the interpretation of experimental vibrational spectra by assigning specific molecular motions to observed peaks. |
Molecular Dynamics Simulations of this compound in Solvents and at Interfaces
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique provides a molecular-level view of complex processes, such as the behavior of triglycerides in different environments. mdpi.com MD simulations have been employed to understand how solvents and interfaces influence the conformation and interactions of triglycerides. whiterose.ac.uk
While specific MD studies focusing exclusively on this compound are limited, research on analogous triglycerides like triolein (B1671897) offers significant insights. A study using MD simulations revealed that the conformation of triolein is highly dependent on the solvent environment. whiterose.ac.uk In solvents that effectively solubilize it, triolein tends to adopt a "propeller" conformation, whereas in environments with poor solubilization, it assumes a "trident" shape. whiterose.ac.uk Given this compound's additional hydroxyl groups, its interaction with polar versus non-polar solvents would be even more complex, likely influencing its conformational preferences in unique ways. MD simulations can model these interactions, providing data on solvation free energies and the specific arrangement of solvent molecules around the triglyceride. rsc.org
The behavior of this compound at interfaces, such as an oil-water or air-water interface, is also amenable to study via MD simulations. nih.gov These simulations can reveal how the molecule orients itself at an interface, the energy dynamics of this process, and how it contributes to properties like surface tension. nih.govrsc.org Such studies are crucial for understanding the role of this compound in emulsions and as a lubricant. However, care must be taken in selecting simulation parameters, as certain algorithms can introduce numerical artifacts, like artificial density increases, at interfaces. nih.gov
| Solvent | Miscibility/Solubilization | Predominant Conformation | Interaction Details |
|---|---|---|---|
| Tetrahydrofuran (THF) | Fully miscible | Propeller | Interacts strongly with both polar (ester) and non-polar (aliphatic) parts of triolein. |
| Cyclopentyl methyl ether | Fully miscible | Propeller | Good interaction with both parts of the triglyceride. |
| Diethyl ether | Fully miscible | Propeller | Effective interaction with the triglyceride structure. |
| Hexane (B92381) | Fully miscible | Propeller | Interacts primarily with the non-polar aliphatic chains. |
| Methanol (B129727) | Low solubility | Trident | Poor interaction and phase separation observed in simulations. |
Structure-Reactivity Relationship Modeling for this compound Chemical and Enzymatic Transformations
Structure-reactivity relationship modeling seeks to understand how a molecule's specific structural features dictate its chemical behavior and reaction outcomes. numberanalytics.comelte.hu For this compound, its unique structure, dominated by three ricinoleic acid chains, is central to its reactivity.
The most distinguishing feature is the hydroxyl group at the C-12 position of each fatty acid chain. This functional group is not present in most common triglycerides and is the primary driver of this compound's unique chemical properties. It provides a site for a variety of chemical transformations, including esterification, sulfonation, and polymerization to form estolides. researchgate.net The presence of this bulky and polar group also introduces steric hindrance near the center of the acyl chain, which can influence the accessibility of the ester bonds to enzymatic attack. researchgate.net
In enzymatic transformations, such as lipase-catalyzed hydrolysis or methanolysis, the structure of this compound dictates both the rate and selectivity of the reaction. researchgate.netnih.gov Lipases often exhibit selectivity for the sn-1 and sn-3 positions of the glycerol (B35011) backbone. Modeling studies can help rationalize why certain enzymes are more effective than others. For example, an enzyme's active site must be large enough to accommodate the bulky substrate and properly orient the ester bond for catalysis, a process complicated by the mid-chain hydroxyl groups. mdpi.com
| Structural Feature | Associated Chemical/Enzymatic Reactivity | Significance |
|---|---|---|
| Hydroxyl (-OH) group at C-12 | Esterification, Polymerization (Estolide formation), Sulfonation | Enables the synthesis of a wide range of derivatives and specialty chemicals not possible with standard triglycerides. |
| Ester Linkages | Hydrolysis, Transesterification (e.g., with methanol for biodiesel) | Primary sites for breakdown by lipases and chemical catalysts to produce fatty acids/esters and glycerol. researchgate.net |
| Cis-Double Bond at C-9 | Hydrogenation, Epoxidation | Allows for modification of the acyl chain to alter physical properties like melting point and oxidative stability. |
| Overall Molecular Bulk | Steric Hindrance in Enzyme Active Sites | Affects the efficiency and selectivity of enzymatic reactions, requiring enzymes with specific active site architectures. researchgate.net |
In Silico Studies of Enzyme-Substrate Interactions with this compound
In silico methods, including molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between an enzyme and its substrate at the atomic level. mdpi.combiointerfaceresearch.com These computational approaches can predict the binding affinity of a substrate to an enzyme's active site, identify key amino acid residues involved in the interaction, and elucidate the conformational changes that occur during the catalytic process. zut.edu.plnih.gov
For this compound, in silico studies are particularly valuable for understanding its interactions with lipases, the enzymes primarily responsible for its hydrolysis and transesterification. nih.gov The unique structure of this compound, with its hydroxylated fatty acid chains, presents a challenge for many lipases, as the active site must accommodate this bulky and polar substrate. researchgate.net Computational studies can help explain the observed specificity of different lipases. For instance, by docking this compound into the 3D structures of various lipases, researchers can assess the fit and identify potential steric clashes or favorable interactions that govern catalytic efficiency. mdpi.com
One study on the lipase-catalyzed methanolysis of this compound to produce 1,2(2,3)-diricinolein systematically tested four different immobilized lipases. researchgate.netnih.gov The results showed that the lipase (B570770) from Penicillium roquefortii (PRL) gave the highest yield of the desired product, indicating a high selectivity for the reaction with this compound but a low selectivity for the subsequent reaction with the diricinolein product. researchgate.netnih.gov In silico modeling could be used to explore the structural basis for this high specificity, potentially revealing unique features in the active site of PRL that favor the binding and orientation of this compound. nih.gov Furthermore, computational approaches can guide protein engineering efforts to modify lipase lid domains or active site residues to enhance activity towards bulky triglycerides like this compound. mdpi.com
| Immobilized Lipase | Source Organism | Relative Performance in Producing 1,2(2,3)-Diricinolein | Key Finding |
|---|---|---|---|
| PRL | Penicillium roquefortii | Highest Yield | Showed the highest specificity and selectivity for the desired reaction. |
| Novozyme 435 (CALB) | Candida antarctica type B | Lower Yield | Less effective for this specific transformation compared to PRL. |
| Lipozyme RM-IM (RML) | Rhizomucor miehei | Lower Yield | Less effective for this specific transformation compared to PRL. |
| Lipase PS (PCL) | Pseudomonas cepacia | Lower Yield | Less effective for this specific transformation compared to PRL. |
Environmental Fate and Ecotoxicity of Triricinolein Excluding Human Toxicity
Biodegradation of Triricinolein (B104778) in Terrestrial and Aquatic Environmental Compartments
This compound, as a major constituent of castor oil, is considered biodegradable. ontosight.aiambujasolvex.com The ester linkages in the triglyceride structure are susceptible to hydrolysis, and the fatty acid chains can be broken down by microorganisms.
In terrestrial environments , the biodegradation of oils is influenced by several factors, including soil moisture, temperature, and the presence of suitable microbial communities. mdpi.comhilarispublisher.com The rate of biodegradation of hydrocarbons in soil has been shown to be optimal when the water content is between 50% and 70% of the soil's field capacity. mdpi.com While specific studies on the biodegradation rate of pure this compound in soil are limited, research on castor oil and other vegetable oils indicates that they are more readily biodegradable than mineral oil-based products. academicjournals.org The process of bioremediation, which utilizes microorganisms to break down contaminants, has been effectively used for soils contaminated with oils. hilarispublisher.comacademicjournals.org
In aquatic environments , the biodegradation of this compound is also expected to occur through microbial action. academicjournals.org The rate of degradation can be influenced by the concentration of the substance, with lower concentrations sometimes leading to slower breakdown rates. nih.gov Emulsified castor oil has been studied for its potential in the bioremediation of contaminated groundwater, where it serves as a slow-release carbon source for microbes that degrade pollutants. nih.gov This suggests that the components of castor oil, including this compound, are readily utilized by aquatic microorganisms.
The primary degradation product of this compound hydrolysis is ricinoleic acid and glycerol (B35011). Ricinoleic acid itself is reported to have low persistence in both water and soil. scbt.com
Ecotoxicity Assessments of this compound and its Degradation Products on Non-Target Organisms
The ecotoxicity of a substance refers to its potential to cause harm to organisms in the environment. Ecotoxicity is typically assessed across different trophic levels, including algae, invertebrates (like crustaceans), and fish. nih.govscientificwebjournals.com
There is limited direct data available specifically for the ecotoxicity of purified this compound. However, information on castor oil and its primary degradation product, ricinoleic acid, provides valuable insights.
Aquatic Ecotoxicity:
Studies on castor oil and ricinoleic acid suggest a generally low level of aquatic toxicity.
Fish: Research on castor oil has shown no adverse effects in studies with rats and mice. cornell.edu While not a direct measure of aquatic toxicity, it points to a lower general toxicity.
Invertebrates: For the invertebrate Daphnia magna, the 48-hour median effective concentration (EC50) for triclosan (B1682465), a known aquatic pollutant, was 390 µg/L, highlighting the comparative scale of toxicity for certain chemicals. researchgate.net Data for this compound is not readily available in the reviewed literature.
Algae: Algae are often the most sensitive organisms to aquatic pollutants. scientificwebjournals.comresearchgate.net For instance, the 96-hour EC50 for the green algae Scenedesmus exposed to triclosan was 1.4 µg/L. researchgate.net Specific data for this compound's effect on algae is not specified in the search results.
It is important to note that the formulation of a product can influence its ecotoxicity. For example, nanoemulsions of castor oil have been found to be effective larvicides against mosquitos, while showing low toxicity to non-target organisms like the Guppy fish at the concentrations tested. researchgate.net
Terrestrial Ecotoxicity:
Information on the terrestrial ecotoxicity of this compound is sparse. The focus of terrestrial risk assessment often involves understanding the potential effects on soil microorganisms, plants, and invertebrates. reachonline.eulc-impact.eu Given its biodegradable nature, the primary concern would be the potential impact of high concentrations on soil organisms before significant degradation occurs.
The degradation product, ricinoleic acid, is not expected to accumulate in organisms based on its n-octanol/water partition coefficient. acme-hardesty.com
Sustainable Production and Environmental Management of this compound and Castor Oil-Derived Products
The sustainability of this compound is intrinsically linked to the sustainable production of its source, castor oil. Castor oil is seen as an environmentally friendly alternative to petroleum-based products due to its renewable nature and biodegradability. acme-hardesty.comambujasolvex.com
Sustainable Production:
Life Cycle Assessments (LCA) are used to evaluate the environmental impacts of a product's entire life cycle, from raw material extraction to disposal. mdpi.comrsc.org
Cultivation: The castor plant (Ricinus communis) can be grown on marginal lands, potentially reducing competition with food crops. ambujasolvex.commdpi.com Sustainable farming practices, such as optimizing the use of fertilizers and water, are crucial to minimize the environmental footprint. acme-hardesty.commdpi.com Studies have shown that fertilization can be a significant contributor to greenhouse gas emissions in castor oil production. mdpi.com
Environmental Management:
The environmental management of castor oil-derived products, including those containing this compound, focuses on leveraging their biodegradability and minimizing waste.
Bio-based Products: this compound and other castor oil derivatives are used to produce a wide range of "green" products, including bioplastics, lubricants, and cosmetics. florapower.deambujasolvex.comresearchgate.net These bio-based materials can help reduce dependence on non-renewable petrochemicals. acme-hardesty.com
Waste Management: The biodegradability of castor oil and its derivatives means they are less likely to persist in the environment compared to many synthetic chemicals. ontosight.aiambujasolvex.com Proper disposal methods should still be followed in accordance with local regulations to avoid potential contamination of soil and water. acme-hardesty.com
Interactive Data Table: Life Cycle Assessment of Castor Oil Production This table summarizes key findings from Life Cycle Assessment (LCA) studies on castor oil production, highlighting the environmental impacts associated with different production scenarios.
| Study Focus | Key Findings | Reference |
| Comparison of low-input vs. high-input farming | High-input farming resulted in a more sustainable scenario due to higher yields, although low-input management had 27% lower GHG emissions per hectare. | mdpi.com |
| By-product management and harvesting methods | Manual harvesting and soil incorporation of only the press cake was the most sustainable scenario. Mechanized harvesting increased the carbon footprint. | mdpi.comresearchgate.net |
| Overall GHG emissions | The production of one ton of castor oil was found to emit 1.03 tons of CO2-equivalent. | cabidigitallibrary.org |
| Comparison with petrochemicals | Polyols made from castor oil use 33% to 64% of the fossil resources and generate significantly lower greenhouse gas emissions compared to petrochemical-based polyols. | rsc.org |
Q & A
Q. How can researchers design studies to resolve conflicting hypotheses about this compound’s role in seed oil metabolism?
- Methodological Answer : Conduct time-course experiments using -labeled substrates to trace ricinoleate flux into TAGs vs. phospholipids. Pair with gene silencing (e.g., DGAT RNAi) to assess pathway redundancy. Follow Coursera’s qualitative research guidelines for iterative hypothesis refinement .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., enzyme activity across pH levels) with footnotes explaining outliers. Use SI units and define abbreviations .
- Supplementary Materials : Archive raw NMR/MS spectra and gene accession numbers per Beilstein Journal standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
